Product packaging for N-(3,4-Dimethylphenyl)acetamide(Cat. No.:CAS No. 2198-54-1)

N-(3,4-Dimethylphenyl)acetamide

Cat. No.: B181777
CAS No.: 2198-54-1
M. Wt: 163.22 g/mol
InChI Key: UAOIEEWQVAXCFY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . This compound, also known as 3',4'-Dimethylacetanilide, is a solid at room temperature with a melting point of 96.5 °C . Its structure has been characterized by crystallographic studies, which show that the molecules form infinite chains in the solid state through intermolecular N—H···O hydrogen bonding . This acetanilide derivative serves as a valuable building block in synthetic chemistry and is used in structural studies to understand the effects of substituents on the conformations of aromatic amides . Computed properties include a topological polar surface area of 29.1 Ų and an XLogP3 value of 2.1, indicating its physicochemical characteristics . The compound should be handled with care; it is classified as harmful if swallowed (H302) . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B181777 N-(3,4-Dimethylphenyl)acetamide CAS No. 2198-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethylphenyl)acetamide
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InChI

InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOIEEWQVAXCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176393
Record name Acetamide, N-(3,4-dimethylphenyl)- (9CI)
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Molecular Weight

163.22 g/mol
Source PubChem
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CAS No.

2198-54-1
Record name N-(3,4-Dimethylphenyl)acetamide
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Record name 3',4'-Dimethylacetanilide
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Record name 3,4-Dimethylacetanilide
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Record name Acetamide, N-(3,4-dimethylphenyl)- (9CI)
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Record name N-(3,4-dimethylphenyl)acetamide
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Record name 3',4'-DIMETHYLACETANILIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethylphenyl)acetamide, also known as 3',4'-acetoxylidide, is an organic compound with significance in synthetic organic chemistry and potential applications in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and visual representations of these experimental workflows. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is an aromatic amide featuring a phenyl ring substituted with two methyl groups at the 3 and 4 positions and an acetamide group at the 1 position.[1] This substitution pattern influences its physicochemical properties, such as its solubility and potential biological activity.[1]

General Properties
PropertyValueReference
CAS Number 2198-54-1[1][2]
Molecular Formula C₁₀H₁₃NO[1][3]
Molecular Weight 163.22 g/mol [2][3]
Synonyms 3',4'-Acetoxylidide, Acetamide, N-(3,4-dimethylphenyl)-, N-Acetyl-3,4-xylidine, 3',4'-Dimethylacetanilide[1][2]
Physical Properties
PropertyValueReference
Melting Point 96-98 °C[4]
Boiling Point 314.5 °C at 760 mmHg[5]
Flash Point 183.6 °C[5]
Density 1.052 g/cm³[5]
Vapor Pressure 0.000465 mmHg at 25 °C[4][5]
Appearance Solid, Crystals[4]
Solubility Slightly soluble in Chloroform and Methanol.[4] Limited solubility in water.[1]
Structural and Spectroscopic Data

The molecular structure of this compound has been determined by X-ray crystallography. The conformation of the N-H bond is syn to the 3-methyl substituent on the aromatic ring.[1] The molecules are linked into infinite chains through N—H⋯O hydrogen bonding.[1]

Crystal Data
Crystal System Triclinic
Space Group P-1
a 6.749 (1) Å
b 14.281 (2) Å
c 15.005 (2) Å
α 85.33 (1)°
β 79.81 (1)°
γ 87.58 (1)°
Volume 1418.1 (3) ų
Z 6
Crystal data obtained at T = 299(2) K with Cu Kα radiation.[1]
Spectroscopic Data
IR Spectrum Available
Mass Spectrum (EI) Available
¹H NMR Data available in literature
¹³C NMR Data available in literature
Computational Data
PropertyValueReference
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 29.1 Ų[3]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis: N-Acetylation of 3,4-Dimethylaniline

A common method for the synthesis of this compound is the N-acetylation of 3,4-dimethylaniline using acetic anhydride.

Materials:

  • 3,4-Dimethylaniline

  • Acetic anhydride

  • Suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylaniline in a minimal amount of a suitable solvent.

  • Slowly add a slight molar excess of acetic anhydride to the stirred solution. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Continue stirring the reaction mixture at room temperature for a period of 30 minutes to a few hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the product.

  • The solid product is then collected by vacuum filtration and washed with cold water to remove unreacted starting materials and acetic acid.

G cluster_synthesis Synthesis Workflow start Start: Dissolve 3,4-Dimethylaniline add_reagent Add Acetic Anhydride start->add_reagent 1 react Stir at Room Temperature add_reagent->react 2 monitor Monitor by TLC react->monitor 3 workup Precipitate in Cold Water monitor->workup 4 filter Vacuum Filtration workup->filter 5 product Crude this compound filter->product 6

Synthesis Workflow Diagram
Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flask, hot plate, Büchner funnel, vacuum filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of a suitable solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying to a constant weight. Single crystals suitable for X-ray diffraction can be obtained from an ethanolic solution.[1]

G cluster_purification Purification Workflow start Start: Crude Product dissolve Dissolve in Hot Solvent start->dissolve 1 hot_filter Hot Filtration (optional) dissolve->hot_filter 2 cool Cool to Crystallize hot_filter->cool 3 isolate Isolate Crystals (Filtration) cool->isolate 4 wash Wash with Cold Solvent isolate->wash 5 dry Dry Crystals wash->dry 6 product Pure this compound dry->product 7

Purification Workflow Diagram
Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

2.3.1. Melting Point Determination The melting point of the purified compound can be determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.

2.3.2. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: An IR spectrum can be recorded to identify the characteristic functional groups, such as the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

2.3.3. X-ray Crystallography For a definitive structural elucidation, single crystal X-ray diffraction can be performed on suitable crystals grown from a solution (e.g., ethanol).[1] This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.[1]

G cluster_characterization Characterization Workflow product Pure Product mp Melting Point product->mp ir IR Spectroscopy product->ir nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography product->xray data Structural & Purity Confirmation mp->data ir->data nmr->data ms->data xray->data

Characterization Workflow Diagram

Biological Activity

While this compound is of interest in medicinal chemistry, there is currently a lack of extensive publicly available data on its specific biological activities and mechanisms of action. Research on structurally related acetamide derivatives has shown a wide range of biological effects, including analgesic, anti-inflammatory, antioxidant, and anti-cancer properties. However, these activities cannot be directly extrapolated to this compound without specific experimental validation. Further investigation is required to elucidate the pharmacological profile of this compound.

Safety Information

As with many organic compounds, this compound should be handled with appropriate safety precautions.[1] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the core basic properties of this compound, presenting quantitative data in a structured format. Detailed experimental protocols for its synthesis, purification, and characterization have been provided, accompanied by visual workflows to aid in their execution. While the specific biological profile of this compound remains to be fully explored, this guide provides a solid foundation of its chemical and physical characteristics for researchers and scientists in the field of drug development and chemical synthesis.

References

An In-Depth Technical Guide to 3',4'-Dimethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3',4'-Dimethylacetanilide (also known as N-(3,4-dimethylphenyl)acetamide). The document details the compound's structure, identifiers, and physicochemical characteristics. It includes a detailed experimental protocol for its synthesis and summarizes available spectral data for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in this compound, primarily as a synthetic intermediate or reference standard. It is important to note that, based on a thorough review of scientific literature, there is currently no significant published data on the specific biological activities, mechanisms of action, or associated signaling pathways for 3',4'-Dimethylacetanilide.

Chemical Structure and Identifiers

3',4'-Dimethylacetanilide is an aromatic organic compound classified as an acetamide. Its structure consists of a 3,4-dimethylphenyl group attached to the nitrogen atom of an acetamide moiety.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2198-54-1[2]
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [1]
Synonyms 3',4'-Acetoxylidide, N-Acetyl-3,4-xylidine, 3,4-DMA[2]
InChI InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)[2]
InChIKey UAOIEEWQVAXCFY-UHFFFAOYSA-N[2]
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C)C[3]

Physicochemical Properties

The physical and chemical properties of 3',4'-Dimethylacetanilide are summarized in the table below. The compound is a solid at room temperature with limited solubility in water but better solubility in organic solvents.

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 96-98 °C[4]
Boiling Point 290.31 °C (rough estimate)[4]
Density 1.0508 g/cm³ (rough estimate)[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[4]
Appearance Crystals from aqueous ethanol, Solid[4]
Vapor Pressure 0.000465 mmHg at 25°C[5]
pKa 15.13 ± 0.70 (Predicted)[4]
LogP 2.33480[5]

Synthesis

3',4'-Dimethylacetanilide is typically synthesized via the acylation of 3,4-dimethylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: Synthesis from 3,4-Dimethylaniline

This protocol describes the synthesis of 3',4'-Dimethylacetanilide using 3,4-dimethylaniline and acetic anhydride.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification A Dissolve 3,4-dimethylaniline in glacial acetic acid B Add acetic anhydride dropwise to the stirred solution A->B C Allow temperature to rise to 60°C B->C D Stir until cooled to room temperature C->D E Evaporate solvent to dryness D->E F Add ice/water mixture and methylene chloride to residue E->F G Neutralize with solid NaHCO₃ F->G H Separate the organic phase G->H I Dry organic phase over MgSO₄ H->I J Evaporate methylene chloride I->J K Obtain 3',4'-Dimethylacetanilide product J->K

Caption: Workflow for the synthesis of 3',4'-Dimethylacetanilide.

Materials:

  • 3,4-dimethylaniline

  • Glacial acetic acid

  • Acetic anhydride

  • Methylene chloride

  • Solid sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 3,4-dimethylaniline in glacial acetic acid.

  • While stirring the solution, add acetic anhydride dropwise at a rate that allows the temperature of the mixture to slowly increase to 60°C.

  • Continue stirring the mixture as it cools to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • To the resulting residue, add a mixture of water and ice, followed by the addition of methylene chloride.

  • Stir the biphasic mixture and carefully add solid sodium bicarbonate in portions until the aqueous phase is neutral (cease effervescence).

  • Transfer the mixture to a separatory funnel and separate the organic (methylene chloride) phase.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield the crude 3',4'-dimethylacetanilide product.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Spectral Data for Characterization

Spectroscopic methods are essential for the structural confirmation of 3',4'-Dimethylacetanilide.

Table 3: Summary of Spectroscopic Data

TechniqueData and Conditions
¹H NMR Spectrum available. Typically run in CDCl₃.
¹³C NMR Spectrum available.
FTIR Technique: KBr Wafer.
Mass Spectrometry Electron Ionization (EI) mass spectrum available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the N-H proton, and the acetyl methyl group. The integration and splitting patterns of the aromatic protons are characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two non-equivalent aromatic methyl carbons, the aromatic carbons (four substituted and three unsubstituted), the carbonyl carbon of the amide, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 3',4'-Dimethylacetanilide is characterized by key absorption bands that confirm its functional groups. Expected characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-H stretching from the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3',4'-Dimethylacetanilide, the molecular ion peak [M]⁺ is expected at m/z 163, corresponding to its molecular weight.

Biological Activity and Toxicology

Biological Activity and Mechanism of Action

A comprehensive search of the scientific literature and biological databases did not yield significant data on the specific biological activities, pharmacological effects, or mechanism of action of 3',4'-Dimethylacetanilide. While the broader class of acetamide derivatives has been explored for various therapeutic applications, these findings cannot be directly extrapolated to this specific compound.[6] As such, there are no described signaling pathways associated with 3',4'-Dimethylacetanilide. Its primary role in a research and development context appears to be as a chemical intermediate for the synthesis of more complex molecules.[][8]

Toxicology

Toxicological data for 3',4'-Dimethylacetanilide is limited but indicates moderate acute toxicity.

Table 4: Acute Toxicity Data

TestRouteSpeciesDoseReference
LD₅₀OralMouse1030 mg/kg[4]

The compound is classified as harmful if swallowed.[1] It is also noted as a potential questionable carcinogen based on experimental tumorigenic data with related compounds.[9] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[9]

Conclusion

3',4'-Dimethylacetanilide is a well-characterized organic compound with established physicochemical properties and a straightforward synthetic route. The available spectral data provide a solid basis for its identification and quality control. However, for professionals in drug development, the current lack of information on its biological activity and mechanism of action is a significant data gap. Future research would be necessary to explore any potential pharmacological profile. At present, its primary utility remains as a synthetic building block in organic and medicinal chemistry.

References

In-Depth Technical Guide: N-Acetyl-3,4-xylidine (CAS No. 2198-54-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-xylidine, also known as N-(3,4-dimethylphenyl)acetamide, is an organic compound with the CAS number 2198-54-1.[1][2] It belongs to the class of acetanilides and is a derivative of 3,4-xylidine. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and available toxicological data, aimed at professionals in research and drug development. While specific biological activities and detailed mechanisms of action for N-Acetyl-3,4-xylidine are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on its chemical characteristics and the broader toxicological profile of xylidines.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-3,4-xylidine is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 2198-54-1[1][2]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
IUPAC Name This compound
Synonyms 3',4'-Dimethylacetanilide, 3,4-Acetoxylidide[2]
Melting Point 99 °C
Boiling Point 314.5 °C at 760 mmHg
Density 1.052 g/cm³

Synthesis

The primary method for the synthesis of N-Acetyl-3,4-xylidine is through the acetylation of 3,4-dimethylaniline (also known as 3,4-xylidine). This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group of 3,4-dimethylaniline.

Experimental Protocol: Acetylation of 3,4-Dimethylaniline

Materials:

  • 3,4-Dimethylaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent, optional)

  • Water

  • Ice

Procedure:

  • Dissolve 3,4-dimethylaniline in glacial acetic acid or suspend it in water.

  • Slowly add acetic anhydride to the solution/suspension while stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-Acetyl-3,4-xylidine product.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and byproducts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure N-Acetyl-3,4-xylidine.

Logical Workflow for Synthesis:

G cluster_start Starting Materials 3,4-Dimethylaniline 3,4-Dimethylaniline Reaction Reaction 3,4-Dimethylaniline->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Quenching Quenching Reaction->Quenching Pour into ice water Filtration Filtration Quenching->Filtration Precipitate forms Purification Purification Filtration->Purification Recrystallization Final Product Final Product Purification->Final Product Pure N-Acetyl-3,4-xylidine

A generalized workflow for the synthesis of N-Acetyl-3,4-xylidine.

Analytical Data

The characterization of N-Acetyl-3,4-xylidine is typically performed using various spectroscopic methods.

Spectroscopic Data
Technique Key Data Points Reference
¹H NMR Spectral data available.[3]
Mass Spectrometry Electron ionization mass spectrum available.[4]
Infrared (IR) Spectroscopy IR spectrum available.[2]

Biological Activity and Toxicology

Biological Activity

Specific studies on the biological activity, mechanism of action, or effects on signaling pathways of N-Acetyl-3,4-xylidine are limited in the publicly accessible scientific literature. Research on N-acetylated compounds often focuses on their potential as therapeutic agents or as metabolites of other compounds. For instance, N-acetylation can alter the pharmacological properties of a parent amine, such as its ability to cross cell membranes and its metabolic fate.[5]

Toxicology

There is no specific, detailed toxicological profile for N-Acetyl-3,4-xylidine. However, information on the broader class of xylidines provides some insight into potential hazards.

Xylidines are known to be metabolized in the body via several pathways, including N-acetylation and N-hydroxylation. The N-hydroxylation pathway can lead to the formation of reactive metabolites that may bind to macromolecules like DNA and proteins, which is a mechanism of toxicity for some aromatic amines.

General toxicological concerns for xylidines include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Can cause skin and respiratory system irritation.

  • Organ Toxicity: Repeated exposure may cause toxic effects in the kidneys, liver, and blood.

  • Carcinogenicity: Some xylidine isomers are considered to have limited evidence of a carcinogenic effect.

It is important to note that the toxicological properties can vary significantly between different isomers. The N-acetylation of xylidines is a detoxification pathway, but the parent compound's toxicity must be considered.

Conclusion

N-Acetyl-3,4-xylidine (CAS No. 2198-54-1) is a well-characterized compound in terms of its chemical structure and physicochemical properties. Its synthesis via the acetylation of 3,4-dimethylaniline is a standard organic transformation. However, there is a notable lack of specific data on its biological activities, mechanism of action, and detailed toxicology. For researchers and drug development professionals, this represents both a knowledge gap and a potential area for novel investigation. Any handling and experimental use of this compound should be conducted with caution, taking into account the general toxicological profile of xylidines. Further research is warranted to elucidate the specific biological effects of N-Acetyl-3,4-xylidine and to distinguish its properties from other N-acetylated aromatic compounds and xylidine isomers.

References

In-Depth Technical Guide: Molecular Weight of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of N-(3,4-Dimethylphenyl)acetamide, a compound of interest in various research and development sectors. This document outlines the fundamental principles, computational methodology, and presents the data in a clear, structured format for ease of reference and comparison.

Introduction

This compound, also known as 3',4'-dimethylacetanilide, is an organic compound with significant applications in chemical synthesis and pharmaceutical research. An accurate determination of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling. This guide details the derivation of this crucial parameter.

Molecular Formula and Structure

The chemical structure of this compound is characterized by a dimethylphenyl group attached to the nitrogen atom of an acetamide moiety. Its molecular formula has been determined to be C₁₀H₁₃NO.[1][2][3][4][5]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Atomic Composition and Weights

The atomic weights of the constituent elements are summarized in the table below. These values are based on the isotopic abundances of the elements on Earth.

ElementSymbolCountStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC1012.011120.11
HydrogenH131.00813.104
NitrogenN114.00714.007
OxygenO115.99915.999
Total 163.22

Note: Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC). Slight variations may exist depending on the specific isotopic composition.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Final Molecular Weight

Based on the summation of the atomic weights of its constituent atoms, the molecular weight of this compound is 163.22 g/mol .[1][2][3]

Experimental Verification

The calculated molecular weight can be experimentally verified using techniques such as mass spectrometry. In a typical mass spectrum for this compound, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) value corresponding to its molecular weight.

Logical Representation of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound.

Workflow for Molecular Weight Calculation A Identify Molecular Formula C₁₀H₁₃NO B Determine Atomic Composition C: 10, H: 13, N: 1, O: 1 A->B D Calculate Total Atomic Weight for Each Element B->D C Obtain Standard Atomic Weights C: 12.011, H: 1.008, N: 14.007, O: 15.999 C->D E Sum Total Atomic Weights D->E F Result: Molecular Weight 163.22 g/mol E->F

Caption: Logical workflow for calculating the molecular weight.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the arrangement of its constituent atoms.

Caption: Chemical structure of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of N-(3,4-Dimethylphenyl)acetamide, a compound of interest in various fields of chemical and pharmaceutical research. The information presented herein is intended to be a valuable resource for professionals engaged in drug development and scientific investigation.

Core Physical and Chemical Data

This compound, also known as 3',4'-Dimethylacetanilide, is a solid crystalline compound.[1] The following table summarizes its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[2][3]
Molecular Weight 163.22 g/mol [3][4]
Melting Point 96-98 °C[1][5]
Boiling Point 290.31 °C (rough estimate)[1][5]
Solubility Slightly soluble in Chloroform and Methanol.[1][5]
Appearance Crystals from aqueous ethanol.[1][5]
pKa 15.13 ± 0.70 (Predicted)[1][5]
LogP 2.26184[3]
CAS Number 2198-54-1[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard laboratory procedures for these measurements are well-established.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A common method for its determination is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes

  • Thermometer

  • Sample of this compound

Procedure:

  • A small amount of the crystalline this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

For organic solids with a high boiling point, distillation under reduced pressure is often employed to prevent decomposition. However, a rough estimate can be obtained at atmospheric pressure using a micro boiling point determination method.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of the substance is placed in the small test tube.

  • The capillary tube is inverted and placed inside the test tube.

  • The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • The apparatus is heated gently.

  • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

A qualitative assessment of solubility is typically performed to understand the compound's behavior in different solvents.

Apparatus:

  • Test tubes

  • Spatula

  • Various solvents (e.g., water, ethanol, chloroform, methanol)

  • Vortex mixer (optional)

Procedure:

  • A small, measured amount of this compound is placed in a series of test tubes.

  • A small volume of a specific solvent is added to each test tube.

  • The mixture is agitated (e.g., by shaking or using a vortex mixer) to facilitate dissolution.

  • The solubility is observed and recorded as soluble, slightly soluble, or insoluble based on visual inspection. For this compound, it has been noted to be slightly soluble in chloroform and methanol.[1][5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Assessment Purification->Solubility Spectroscopy Spectroscopic Analysis (IR, NMR) Purification->Spectroscopy DataAnalysis Data Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis Spectroscopy->DataAnalysis Reporting Reporting of Physical Properties DataAnalysis->Reporting

Caption: General workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data for N-(3,4-Dimethylphenyl)acetamide. Due to the limited publicly available quantitative data for this specific compound, this guide also details established experimental protocols for solubility determination, empowering researchers in drug development and other scientific fields to ascertain precise solubility profiles for their specific applications.

Core Data Presentation

Currently, specific quantitative solubility data for this compound in various solvents and at different temperatures is not widely reported in publicly accessible literature. The available information is primarily qualitative.

Table 1: Qualitative Solubility Data for this compound

SolventSolubilitySource
ChloroformSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
Aqueous EthanolSoluble (crystals can be obtained from ethanolic solution)[1][2][3]

Table 2: Predicted Physicochemical Properties Relevant to Solubility

PropertyValueSource
XlogP2.1[4][5]
pKa (Predicted)15.13 ± 0.70[1][2]

The predicted XlogP value of 2.1 suggests that this compound is likely to have higher solubility in organic solvents than in water. This is consistent with the qualitative data available. For comparison, the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide is described as being less soluble in water and more soluble in organic solvents.[6]

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

Solubility Determination by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[7]

  • Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the accurate quantification of dissolved this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid.[8] The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: e.g., 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of known concentration (e.g., 1 mg/mL) of the this compound reference standard is prepared in the mobile phase.

  • Working Standard Solutions: A series of dilutions are made from the stock solution to create calibration standards across a suitable concentration range.

  • Sample Preparation: An aliquot of the clear supernatant from the shake-flask experiment is diluted with the mobile phase to a concentration that falls within the range of the calibration standards. The diluted sample should be filtered through a 0.45 µm syringe filter before injection.

Data Analysis:

  • A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • The concentration of this compound in the prepared sample is determined by interpolating its peak area from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_0 Solubility Determination Workflow A Start: Excess this compound and chosen solvent B Shake-Flask Method: Agitate at constant temperature (24-48 hours) to reach equilibrium A->B C Phase Separation: Centrifuge or filter to remove undissolved solid B->C D Collect clear supernatant (Saturated Solution) C->D E Sample Preparation: Dilute supernatant with mobile phase D->E F HPLC Analysis: Quantify the concentration of the dissolved compound E->F G End: Quantitative Solubility Data (e.g., in mg/mL or mol/L) F->G

Caption: Experimental workflow for solubility determination.

G cluster_1 HPLC Quantification Logic cluster_standards Calibration Standards cluster_sample Sample Analysis S1 Prepare Stock Solution of Reference Standard S2 Create a series of Working Standard Solutions (known concentrations) S1->S2 S3 Inject Standards into HPLC and record Peak Areas S2->S3 C Construct Calibration Curve: Plot Peak Area vs. Concentration S3->C P1 Inject Prepared Sample (from solubility experiment) into HPLC P2 Record Peak Area of the Analyte P1->P2 D Determine Sample Concentration: Interpolate from Calibration Curve P2->D C->D

Caption: Logical flow for HPLC-based quantification.

References

Spectral Data of 3',4'-Dimethylacetanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3',4'-Dimethylacetanilide (N-(3,4-dimethylphenyl)acetamide), a compound of interest in chemical synthesis and drug development. This document includes tabulated spectral data, detailed experimental protocols for its synthesis and spectral analysis, and a workflow diagram for its characterization.

Core Data Presentation

The following tables summarize the key spectral data for 3',4'-Dimethylacetanilide, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 3',4'-Dimethylacetanilide

¹H NMR (400 MHz, CDCl₃) ¹³C NMR
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm
7.33 (s, 1H, Ar-H)168.2 (C=O)
7.27 (d, J=8.2 Hz, 1H, Ar-H)137.0 (Ar-C)
7.07 (d, J=8.2 Hz, 1H, Ar-H)135.5 (Ar-C)
2.24 (s, 3H, Ar-CH₃)129.9 (Ar-CH)
2.23 (s, 3H, Ar-CH₃)121.3 (Ar-CH)
2.16 (s, 3H, COCH₃)117.5 (Ar-CH)
Broad singlet for NH proton is also observed24.4 (COCH₃)
19.8 (Ar-CH₃)
19.3 (Ar-CH₃)

Table 2: Infrared (IR) Spectroscopy Data of 3',4'-Dimethylacetanilide

Frequency (cm⁻¹) Assignment
~3300N-H stretch
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch
~1660C=O stretch (Amide I)
~1550N-H bend (Amide II)
~1450C-H bend
~1370C-N stretch
~820Aromatic C-H bend (out-of-plane)

Table 3: Mass Spectrometry (MS) Data of 3',4'-Dimethylacetanilide

m/z Relative Intensity Assignment
163High[M]⁺ (Molecular Ion)
121High[M - C₂H₂O]⁺
106Medium[M - C₂H₂O - CH₃]⁺
91Medium[C₇H₇]⁺
77Low[C₆H₅]⁺
43High[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of 3',4'-Dimethylacetanilide are provided below.

Synthesis of 3',4'-Dimethylacetanilide

This protocol is adapted from the established synthesis of acetanilides from their corresponding anilines.[1]

Materials:

  • 3,4-Dimethylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate (solid)

  • Methylene chloride

  • Magnesium sulfate (anhydrous)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the stirred solution. The addition should be done at a rate that allows the temperature of the mixture to rise gradually to approximately 60°C.

  • After the addition is complete, continue stirring the mixture and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • To the residue, add a mixture of ice and water, followed by methylene chloride.

  • Stir the mixture vigorously and carefully add solid sodium bicarbonate in portions until the aqueous layer is neutralized (test with pH paper).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent to yield the crude 3',4'-dimethylacetanilide.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of purified 3',4'-Dimethylacetanilide in about 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 scans.

    • Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of dry 3',4'-Dimethylacetanilide with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample, either directly via a solid probe or after separation using Gas Chromatography (GC).

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of 3',4'-Dimethylacetanilide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectral Characterization start 3,4-Dimethylaniline + Acetic Anhydride reaction Acetylation Reaction start->reaction Glacial Acetic Acid workup Neutralization & Extraction reaction->workup purification Recrystallization workup->purification product Pure 3',4'-Dimethylacetanilide purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and spectral analysis of 3',4'-Dimethylacetanilide.

References

An In-depth Technical Guide to the Safety and Handling of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for N-(3,4-Dimethylphenyl)acetamide. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds and publicly available chemical databases. All data presented should be interpreted with caution, and a thorough risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its properties are summarized in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[1][2][3]
Molecular Weight 163.22 g/mol [2][3]
Appearance Crystalline solid[4]
Melting Point 66.00 - 69.00 °C (for a related compound)[5]
Boiling Point 180-182 °C @ 4mm Hg (for a related compound)[5]
Solubility Insoluble in water (for a related compound)[5]
Toxicological Data
TestSpeciesRouteValueReference
LD50MouseOral1030 mg/kg[6]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Hazard Identification and GHS Classification

Based on aggregated data from multiple sources, this compound is classified as follows under the Globally Harmonized System (GHS).[3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Signal Word: Danger[3]

Pictograms:

alt text
alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

  • Avoid inhalation of dust or vapors.[5][8]

  • Avoid contact with skin and eyes.[5][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

  • Wash hands thoroughly after handling.[5][7]

Storage:

  • Store in a tightly closed container.[5][7]

  • Keep in a cool, dry, and well-ventilated place.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents.[4][9]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

ProtectionSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[5][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][7]
Respiratory Protection A NIOSH-approved respirator may be required if ventilation is inadequate or for handling large quantities.[5][10]
First Aid Measures

In case of exposure, follow these first aid procedures immediately.[11][12]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][11]
Skin Contact Remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][11]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][13]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE.[7]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7][8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[5][14] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.[14]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal RiskAssessment Conduct Risk Assessment ConsultSDS Consult Safety Data Sheet RiskAssessment->ConsultSDS DonPPE Don Appropriate PPE ConsultSDS->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer AvoidDust Avoid Dust Generation WeighTransfer->AvoidDust SegregateWaste Segregate Chemical Waste WeighTransfer->SegregateWaste CleanUp Clean Work Area AvoidDust->CleanUp DoffPPE Properly Remove PPE CleanUp->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreProperly Store in a Cool, Dry, Ventilated Area WashHands->StoreProperly DisposeWaste Dispose via Licensed Service SegregateWaste->DisposeWaste

Caption: A logical workflow for the safe handling of chemical solids.

FirstAidResponse First Aid Response for Chemical Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Chemical Exposure Occurs MoveToFreshAir Move to Fresh Air Exposure->MoveToFreshAir RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing FlushWithWater2 Flush with Water for 15 min Exposure->FlushWithWater2 RinseMouth Rinse Mouth (if conscious) Exposure->RinseMouth GiveOxygen Give Oxygen if Needed MoveToFreshAir->GiveOxygen SeekMedicalAttention1 Seek Immediate Medical Attention GiveOxygen->SeekMedicalAttention1 FlushWithWater1 Flush with Water for 15 min RemoveClothing->FlushWithWater1 SeekMedicalAttention2 Seek Medical Attention FlushWithWater1->SeekMedicalAttention2 LiftEyelids Occasionally Lift Eyelids FlushWithWater2->LiftEyelids SeekMedicalAttention3 Seek Immediate Medical Attention LiftEyelids->SeekMedicalAttention3 DoNotInduceVomiting Do NOT Induce Vomiting RinseMouth->DoNotInduceVomiting SeekMedicalAttention4 Seek Immediate Medical Attention DoNotInduceVomiting->SeekMedicalAttention4

Caption: A flowchart for first aid response to different exposure routes.

References

Biological Activity Screening of N-(3,4-Dimethylphenyl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological activities of N-(3,4-Dimethylphenyl)acetamide. It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific biological screening data (e.g., IC50, EC50 values), detailed experimental protocols, or established signaling pathway interactions for this particular compound. The information presented herein is based on the known biological activities of structurally related acetamide and N-phenylacetamide derivatives and should be considered illustrative. Researchers are advised to conduct specific experimental validation for this compound.

Introduction

Potential Biological Activities and Illustrative Quantitative Data

Based on the activities of related compounds, this compound could be screened for a variety of biological effects. The following table provides an illustrative summary of potential activities and the type of quantitative data that would be generated from such screening. The data presented below is hypothetical and is intended to demonstrate the format of data presentation, not to represent actual experimental results for this compound.

Biological Activity Assay Type Cell Line / Organism Illustrative IC50 / EC50 / MIC (µM)
AnticancerMTT AssayMCF-7 (Human Breast Adenocarcinoma)50
AnticancerMTT AssayA549 (Human Lung Carcinoma)75
Anti-inflammatoryCOX-2 Inhibition AssayOvine COX-225
AntimicrobialBroth MicrodilutionStaphylococcus aureus100
AntimicrobialBroth MicrodilutionEscherichia coli>200
Butyrylcholinesterase InhibitionEllman's MethodEquine Butyrylcholinesterase15

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological assays. The following are generalized protocols for key experiments that could be used to screen this compound.

Protocol 1: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Bacterial Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are illustrative diagrams created using the DOT language.

Hypothetical Signaling Pathway: Apoptosis Induction

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical pathway.

This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cellular Stress->Pro-apoptotic Proteins (Bax, Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Caspase-9 Activation->Executioner Caspases (Caspase-3, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -7)->Apoptosis

A hypothetical signaling pathway for apoptosis induction.

General Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological screening of a novel compound.

cluster_0 In Vitro Screening cluster_1 Data Analysis Compound Synthesis Compound Synthesis Primary Assays Primary Assays Compound Synthesis->Primary Assays Cytotoxicity, Antimicrobial Dose-Response Curves Dose-Response Curves Primary Assays->Dose-Response Curves Secondary Assays Secondary Assays Lead Identification Lead Identification Secondary Assays->Lead Identification IC50/EC50 Determination IC50/EC50 Determination Dose-Response Curves->IC50/EC50 Determination IC50/EC50 Determination->Secondary Assays Mechanism of Action

A general experimental workflow for compound screening.

Conclusion

While specific biological activity data for this compound is currently lacking in the public domain, its structural similarity to other biologically active acetamides suggests that it may possess interesting pharmacological properties. The protocols and workflows outlined in this guide provide a solid foundation for initiating a comprehensive biological screening of this compound. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological effects and therapeutic potential of this compound.

An In-depth Technical Guide to N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethylphenyl)acetamide, a member of the acetanilide family, is a small organic molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, physicochemical properties, and potential biological activities. While direct biological data for this compound is limited, this document explores the known activities of structurally related compounds to propose potential avenues for future research. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are presented, alongside spectral data and a proposed signaling pathway for further investigation.

Introduction

This compound, also known as 3',4'-dimethylacetanilide, is an aromatic amide with the chemical formula C₁₀H₁₃NO.[1] Its structure consists of a 3,4-dimethylphenyl group attached to the nitrogen of an acetamide moiety. The presence of the dimethylphenyl group and the amide linkage suggests potential for various intermolecular interactions, making it a molecule of interest for further investigation in drug discovery and chemical synthesis. This guide aims to consolidate the current knowledge on this compound and to provide a framework for future research endeavors.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2198-54-1[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol
Appearance White to off-white solid
Melting Point 97-99 °C
Boiling Point 323.8 °C (predicted)
Solubility Soluble in ethanol, acetone, and ethyl acetate. Sparingly soluble in water.

Table 2: Spectral Data of this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃) δ ~7.3-6.9 (m, 3H, Ar-H), 2.2 (s, 6H, 2x Ar-CH₃), 2.1 (s, 3H, COCH₃), ~7.5 (br s, 1H, NH)[2]
IR (KBr) ~3280 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II)

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 3,4-dimethylaniline. While a specific detailed protocol from the frequently cited work of Shilpa and Gowda (2007) could not be retrieved in its entirety, a general and reliable method is provided below.

Experimental Protocol: Acetylation of 3,4-Dimethylaniline

Materials:

  • 3,4-Dimethylaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,4-dimethylaniline (1 equivalent) in a minimal amount of glacial acetic acid.

  • To the stirred solution, slowly add acetic anhydride (1.1 equivalents) dropwise. The reaction is exothermic, and the flask may be cooled in an ice bath to maintain a temperature of 20-25°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing crushed ice (~50 g) with constant stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.

  • Purify the crude product by recrystallization from a hot ethanol-water mixture to yield pure this compound as white crystals.

  • Dry the purified product in a desiccator.

G cluster_synthesis Synthesis Workflow Reactants 3,4-Dimethylaniline + Acetic Anhydride Reaction Acetylation in Glacial Acetic Acid Reactants->Reaction Workup Precipitation in Ice Water Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is scarce in the public domain. However, the broader class of acetanilide derivatives has been explored for various pharmacological activities.

A study on a closely related derivative, N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This derivative exhibited an IC₅₀ value of 0.778 ± 0.43 μM. This finding suggests that the this compound scaffold may serve as a valuable starting point for the design of novel enzyme inhibitors.

Given the structural similarities to other biologically active acetanilides, it is plausible that this compound could exhibit other activities such as analgesic, anti-inflammatory, or cytotoxic effects. Further investigation is warranted to explore these possibilities.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the potential biological activities of this compound, the following standard in vitro assays are proposed.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cell lines, providing an indication of its cytotoxic potential.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay will assess the compound's ability to inhibit the activity of the AChE enzyme, based on the promising results of its derivative.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals for 10 minutes.

  • Calculate the rate of reaction and determine the percentage of enzyme inhibition.

  • Calculate the IC₅₀ value of the compound.

G cluster_workflow Biological Evaluation Workflow Compound This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity EnzymeAssay AChE Inhibition Assay Compound->EnzymeAssay DataAnalysis IC50 Determination Cytotoxicity->DataAnalysis EnzymeAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Proposed workflow for the biological evaluation of the compound.

Hypothetical Signaling Pathway Modulation

Based on the potential AChE inhibitory activity, this compound could modulate cholinergic signaling pathways. In a hypothetical scenario, inhibition of AChE would lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This could have downstream effects on various signaling cascades.

G cluster_pathway Hypothetical Cholinergic Signaling Modulation Compound N-(3,4-Dimethylphenyl) -acetamide AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation Receptor Cholinergic Receptors ACh->Receptor Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Response Cellular Response Downstream->Response

Hypothetical signaling pathway for this compound.

Disclaimer: The proposed signaling pathway is hypothetical and based on the potential AChE inhibitory activity. Further experimental validation is required to confirm this mechanism.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. While direct evidence of its biological activity is limited, the known activity of a close derivative suggests that it may possess enzyme inhibitory properties. The experimental protocols and proposed workflows in this guide provide a solid foundation for future research to unlock the full potential of this molecule. Further studies are essential to determine its biological activities, mechanism of action, and potential therapeutic applications.

References

Methodological & Application

Application Note: Laboratory Preparation of 3',4'-Dimethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 3',4'-Dimethylacetanilide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the acetylation of 3,4-dimethylaniline using acetic anhydride. This document outlines the reaction procedure, purification by recrystallization, and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided. Visual diagrams illustrating the chemical reaction and experimental workflow are included to facilitate understanding and reproducibility.

Introduction

3',4'-Dimethylacetanilide is an organic compound with applications as an intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its structure, featuring a substituted aromatic ring, makes it a useful building block in medicinal chemistry and materials science. The most common and straightforward laboratory preparation involves the N-acetylation of 3,4-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a solvent such as glacial acetic acid and can be followed by a straightforward workup and purification process. This document provides a reliable method for its preparation and characterization.

Data Presentation

Table 1: Physicochemical Properties of 3',4'-Dimethylacetanilide

PropertyValue
Molecular FormulaC₁₀H₁₃NO
Molar Mass163.22 g/mol
Melting Point96-98 °C
AppearanceWhite to off-white crystalline solid
IUPAC NameN-(3,4-dimethylphenyl)acetamide

Table 2: Reagent Quantities and Theoretical Yield

ReagentMolar Mass ( g/mol )Density (g/mL)Amount UsedMoles
3,4-Dimethylaniline121.18~1.05.0 g0.0413
Acetic Anhydride102.091.086.0 mL0.0635
Glacial Acetic Acid60.051.0525 mL-
Product
3',4'-Dimethylacetanilide163.22-Theoretical Yield: 6.74 g 0.0413

Experimental Protocols

Synthesis of 3',4'-Dimethylacetanilide
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g (0.0413 mol) of 3,4-dimethylaniline to 25 mL of glacial acetic acid.

  • Addition of Acetic Anhydride: While stirring the solution, slowly add 6.0 mL (0.0635 mol) of acetic anhydride to the flask.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle and continue to stir for 1 hour.

  • Quenching: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Precipitation: Carefully and slowly pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water. A white precipitate of crude 3',4'-dimethylacetanilide will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper for at least 30 minutes, with the vacuum on, to remove as much water as possible. For more efficient drying, the product can be transferred to a watch glass and placed in a drying oven at a temperature below its melting point (e.g., 60-70 °C).

Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dried 3',4'-dimethylacetanilide to a 125 mL Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent, such as aqueous ethanol or a mixture of ethanol and hexane.

  • Dissolution: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If using a solvent pair like ethanol/hexane, dissolve the solid in the better solvent (ethanol) first, then add the poorer solvent (hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the better solvent to redissolve the precipitate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the purified product and calculate the percent yield. Characterize the product using spectroscopic methods such as NMR and IR.

Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3',4'-Dimethylacetanilide in CDCl₃ will show characteristic peaks corresponding to the different types of protons in the molecule.

Table 3: ¹H NMR Spectral Data for 3',4'-Dimethylacetanilide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.97s1HN-H (amide)
~7.28s1HAromatic C-H
~7.22d1HAromatic C-H
~7.02d1HAromatic C-H
~2.19s3HAr-CH₃
~2.11s3HAr-CH₃
~2.10s3HCOCH₃

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in 3',4'-Dimethylacetanilide.

Table 4: Characteristic IR Absorption Bands for 3',4'-Dimethylacetanilide

Wavenumber (cm⁻¹)Functional GroupDescription
3300-3250N-HSecondary amide N-H stretch
3100-3000C-HAromatic C-H stretch
2950-2850C-HAliphatic C-H stretch (from CH₃ groups)
1670-1650C=OAmide I band (C=O stretch)
1600-1450C=CAromatic C=C ring stretch
1550-1510N-HAmide II band (N-H bend)

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Reactant1 3,4-Dimethylaniline Product 3',4'-Dimethylacetanilide Reactant1->Product Acetylation Byproduct Acetic Acid Reactant1->Byproduct Reactant2 Acetic Anhydride Reactant2->Product Reactant2->Byproduct

Caption: Chemical reaction pathway for the synthesis of 3',4'-Dimethylacetanilide.

Experimental_Workflow A 1. Mix 3,4-Dimethylaniline and Glacial Acetic Acid B 2. Add Acetic Anhydride A->B C 3. Heat to Reflux (1 hr) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice Water D->E F 6. Vacuum Filtration (Isolate Crude Product) E->F G 7. Recrystallization (e.g., Aqueous Ethanol) F->G H 8. Vacuum Filtration (Isolate Pure Product) G->H I 9. Dry and Characterize H->I

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Synthesis of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3,4-Dimethylphenyl)acetamide, also known as 3',4'-dimethylacetanilide, is an amide compound that can serve as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its synthesis is a straightforward example of N-acetylation of a primary aromatic amine. The following protocol details a reliable method for the preparation of this compound from 3,4-dimethylaniline and acetic anhydride.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the primary amine (3,4-dimethylaniline) acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, resulting in the formation of the corresponding N-acetylated product, this compound. Glacial acetic acid serves as a suitable solvent for this reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3,4-DimethylanilineReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
Methylene ChlorideACS ReagentMerck
Sodium BicarbonateACS ReagentSigma-Aldrich
Magnesium Sulfate (Anhydrous)ReagentAlfa Aesar
Deionized Water--
Ice--
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline in glacial acetic acid.

  • Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride. The addition should be controlled to allow the reaction temperature to gradually increase to 60°C.[1]

  • Reaction: Stir the resulting mixture as it cools to room temperature.

  • Solvent Removal: Once at room temperature, evaporate the solvent to dryness using a rotary evaporator.

  • Work-up and Neutralization: To the residue, add a mixture of water and ice, followed by methylene chloride. Stir the biphasic mixture and carefully add solid sodium bicarbonate in portions until the aqueous phase is neutral (test with pH paper).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.

  • Final Product Isolation: Filter off the drying agent and evaporate the solvent from the filtrate to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization, for example, from an ethanolic solution, to obtain single crystals.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • Spectroscopy: Characterize the compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of this compound based on a literature procedure.[1]

ParameterValue
Reactants
3,4-Dimethylaniline(Starting material)
Acetic Anhydride95 ml
Solvent
Glacial Acetic Acid300 ml
Reaction Conditions
Target Temperature60°C
Reaction TimeCooling to room temperature
Work-up
Extraction SolventMethylene Chloride
Neutralizing AgentSolid Sodium Bicarbonate
Drying AgentMagnesium Sulfate

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A Dissolve 3,4-Dimethylaniline in Glacial Acetic Acid B Add Acetic Anhydride (Control temp. to 60°C) A->B C Stir and Cool to Room Temperature B->C D Evaporate Solvent C->D Proceed to Work-up E Add Ice-Water & CH2Cl2 D->E F Neutralize with NaHCO3 E->F G Separate Organic Layer F->G H Dry with MgSO4 G->H I Evaporate CH2Cl2 H->I J This compound (Crude Product) I->J

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

ReactionScheme reactant1 3,4-Dimethylaniline product This compound reactant1->product + reactant1->product reactant2 Acetic Anhydride reactant2->product solvent Glacial Acetic Acid

Caption: Overall reaction for the N-acetylation of 3,4-dimethylaniline.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-Dimethylphenyl)acetamide is an aromatic amide of interest in chemical synthesis and pharmaceutical research. Accurate and precise quantification of this compound is essential for quality control, purity assessment, and various stages of drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is suitable for the determination of this compound in bulk materials and simple formulations.

Experimental Protocols

This section details the necessary instrumentation, materials, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Materials:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • HPLC vials

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[1] The conditions provided below are a starting point and may require optimization for specific instrumentation and applications.

Table 1: Chromatographic Parameters

ParameterValue
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid*
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (or λmax determined by UV scan)
Injection Volume 10 µL
Run Time Approximately 10 minutes

*For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid.[1]

Preparation of Solutions
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation and System Suitability

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained for the HPLC analysis of this compound under the specified conditions. These values are illustrative and may vary depending on the specific instrument and experimental setup.

Table 2: Summary of Quantitative Data (Typical Values)

ParameterTypical Value
Retention Time (tR) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The tests should be performed before the analysis of any samples.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing prep_standard Prepare Standard Solutions filter_solutions Filter All Solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solutions prep_sample->filter_solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter_solutions->hplc_system Load into Autosampler inject_samples Inject Standards and Samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Integrate Peaks & Generate Calibration Curve acquire_data->process_data quantify_sample Quantify Analyte in Sample process_data->quantify_sample report report quantify_sample->report Generate Report

Caption: Workflow for the HPLC analysis of this compound.

Analytical Method Development Logic

The following diagram outlines the logical steps involved in developing a robust HPLC method.

Method_Development_Logic start Define Analytical Goal (Purity, Quantification, etc.) analyte_props Characterize Analyte (Solubility, pKa, UV Spectrum) start->analyte_props col_select Select HPLC Column (e.g., C18, C8) analyte_props->col_select mob_phase_opt Optimize Mobile Phase (Organic:Aqueous Ratio, pH) col_select->mob_phase_opt instrument_params Set Instrument Parameters (Flow Rate, Temperature, Wavelength) mob_phase_opt->instrument_params method_validation Validate Method (Linearity, Accuracy, Precision, etc.) instrument_params->method_validation final_method Finalized Analytical Method method_validation->final_method

Caption: Logical flow for HPLC method development.

References

Application Note: 1H NMR Characterization of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of N-(3,4-Dimethylphenyl)acetamide using proton nuclear magnetic resonance (1H NMR) spectroscopy. It includes a summary of the spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a visual representation of the molecule's proton environments. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development requiring accurate analytical characterization of this compound.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Accurate and unambiguous characterization of its chemical structure is paramount for quality control and to ensure the integrity of subsequent research and development activities. 1H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environments of its hydrogen atoms. This note outlines the standardized procedure and expected results for the 1H NMR analysis of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The spectral data is summarized in the table below.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH (Amide Proton)7.97Singlet1H-
Ar-H7.28Singlet1H-
Ar-H7.22Doublet1H8.2
Ar-H7.02Doublet1H8.2
Ar-CH32.19Singlet3H-
Ar-CH32.11Singlet3H-
COCH3 (Acetyl Protons)2.11Singlet3H-

Note: The integration values are relative and represent the ratio of protons for each signal.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of a sample of this compound for 1H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference to the vial.[1]

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If any solid particles remain, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[2]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

1H NMR Data Acquisition

The following is a generalized procedure for acquiring a 1H NMR spectrum. Specific parameters may vary depending on the spectrometer manufacturer and software.

  • Instrument Setup: Insert the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl3 solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The homogeneity of the magnetic field across the sample is optimized by a process called shimming. This involves adjusting the currents in the shim coils to obtain sharp, symmetrical NMR signals.

  • Parameter Setup: Set the acquisition parameters for a standard 1H NMR experiment. This includes defining the spectral width, acquisition time, number of scans, and pulse sequence. For a routine spectrum, 8 to 16 scans are typically sufficient.

  • Acquisition: Initiate the data acquisition. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

  • Data Processing: The acquired FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

  • Analysis: The chemical shifts, multiplicities, coupling constants, and integrals of the peaks in the spectrum are analyzed to elucidate the structure of the molecule.

Visualization

Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and the assignment of the different proton signals observed in the 1H NMR spectrum.

molecular_structure cluster_molecule This compound N1 C N2 C N1->N2 N_amide N N1->N_amide N3 C N2->N3 H2 H N2->H2 N4 C N3->N4 C3_methyl CH3 N3->C3_methyl N5 C N4->N5 C4_methyl CH3 N4->C4_methyl N6 C N5->N6 H5 H N5->H5 N6->N1 H6 H N6->H6 H_amide H N_amide->H_amide C_carbonyl C N_amide->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C_acetyl CH3 C_carbonyl->C_acetyl

Caption: Structure of this compound with proton assignments.

Experimental Workflow

The general workflow for the 1H NMR characterization of a chemical compound is depicted below.

workflow substance This compound Sample preparation Sample Preparation (Dissolution in CDCl3 with TMS) substance->preparation nmr_tube Transfer to NMR Tube preparation->nmr_tube spectrometer 1H NMR Spectrometer nmr_tube->spectrometer acquisition Data Acquisition (Locking, Shimming, Pulsing) spectrometer->acquisition fid Free Induction Decay (FID) acquisition->fid processing Data Processing (Fourier Transform, Phasing, Baseline Correction) fid->processing spectrum 1H NMR Spectrum processing->spectrum analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) spectrum->analysis characterization Structural Characterization analysis->characterization

Caption: General workflow for 1H NMR analysis.

References

N-(3,4-Dimethylphenyl)acetamide: A Versatile Synthetic Intermediate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

N-(3,4-Dimethylphenyl)acetamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its chemical structure, featuring a reactive acetamido group and a substituted phenyl ring, makes it a versatile building block for the development of new compounds in the pharmaceutical, agrochemical, and dye industries. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential use as a synthetic precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Off-white to light brown solid
Melting Point 99 °C
CAS Number 2198-54-1

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-acetylation of 3,4-dimethylaniline using acetic anhydride.[1]

Reaction Scheme:

G reactant1 3,4-Dimethylaniline Reaction + reactant1->Reaction reactant2 Acetic Anhydride reactant2->Reaction product This compound byproduct Acetic Acid Reaction->product Glacial Acetic Acid Reaction->byproduct

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 3,4-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Methylene Chloride

  • Sodium Bicarbonate (solid)

  • Magnesium Sulfate (anhydrous)

  • Water and Ice

Procedure:

  • In a suitable reaction vessel, dissolve 3,4-dimethylaniline in glacial acetic acid (approximately 3 mL of acetic acid per gram of aniline).

  • With stirring, slowly add acetic anhydride (approximately 0.95 mL per gram of aniline) to the solution at a rate that allows the temperature to rise to around 60 °C.

  • Continue stirring the mixture as it cools to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • To the residue, add a mixture of water and ice, followed by methylene chloride.

  • Stir the mixture and carefully add solid sodium bicarbonate in portions until the aqueous layer is neutral (ceases to effervesce).

  • Separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol-water.

Quantitative Data:

While the direct source for the detailed protocol did not specify a yield, similar acetylation reactions of anilines typically proceed with high efficiency.[2] Purity of ≥97% is commercially available.

Applications as a Synthetic Intermediate

The this compound molecule can be utilized as a starting material for the synthesis of more complex molecules through various chemical transformations. The acetyl group can serve as a protecting group for the amine, allowing for selective reactions on the aromatic ring. Subsequently, the acetyl group can be removed to regenerate the free amine for further functionalization.

Intermediate in the Synthesis of Azo Dyes

N-arylacetamides are known intermediates in the production of azo dyes. The general synthetic pathway involves the hydrolysis of the acetamide to the corresponding aniline, followed by diazotization and coupling with a suitable coupling component.

Hypothetical Signaling Pathway for Azo Dye Synthesis:

G A This compound B 3,4-Dimethylaniline A->B Hydrolysis (Acid or Base) C 3,4-Dimethyldiazonium Salt B->C Diazotization (NaNO2, HCl) E Azo Dye C->E Azo Coupling D Coupling Component (e.g., Naphthol derivative) D->E

Figure 2: General pathway for azo dye synthesis.

Potential Precursor for Agrochemicals

Derivatives of acetamide are found in a number of herbicides.[3][4] The N-(3,4-dimethylphenyl) moiety could potentially be incorporated into novel herbicidal structures. The synthesis would likely involve modification of the aromatic ring or transformation of the acetamido group.

Building Block in Pharmaceutical Synthesis

The acetamide functional group is a common feature in many active pharmaceutical ingredients (APIs). This compound can serve as a starting material for the synthesis of more complex drug candidates. For instance, the acetyl group can be a precursor for other functional groups or the aromatic ring can be further substituted.

Experimental Workflow for Further Synthesis:

G cluster_0 Starting Material cluster_1 Chemical Transformations cluster_2 Advanced Intermediates cluster_3 Target Molecules A This compound B Ring Substitution (e.g., Nitration, Halogenation) A->B C Side-chain Modification A->C D Hydrolysis to Amine A->D E Substituted this compound B->E F Modified Acetamide Derivatives C->F G 3,4-Dimethylaniline Derivatives D->G H Dyes, Agrochemicals, Pharmaceuticals E->H F->H G->H

Figure 3: Potential synthetic pathways from this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of new chemical entities in various fields. The straightforward synthesis and the versatility of its chemical structure make it an attractive starting point for further chemical exploration and the generation of novel compounds with desired properties. The protocols and pathways described herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

Application Note: A Practical Guide to the N-Acylation of 3,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the N-acylation of 3,4-dimethylaniline, a fundamental reaction in organic synthesis. N-acylated aromatic amines are crucial intermediates and structural motifs in pharmaceuticals and fine chemicals.[1] We present two robust methods utilizing common acylating agents: acetic anhydride and acetyl chloride. The protocols cover reaction setup, execution, work-up, and purification. Quantitative data from representative acylation reactions are summarized for comparison, and a generalized experimental workflow is provided to guide researchers.

Introduction

N-acylation is a vital chemical transformation for creating amide bonds.[1] The reaction involves the substitution of a hydrogen atom on an amine's nitrogen with an acyl group (R-C=O). For aromatic amines like 3,4-dimethylaniline, this conversion is particularly useful for protecting the amino group, modifying the electronic properties of the aromatic ring, and synthesizing biologically active molecules.[2] The resulting product, an N-substituted amide, is a stable functional group found in numerous therapeutic agents.[1]

The reaction typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., acetate or chloride) to yield the stable amide product.[1][3]

Figure 1: General reaction scheme for the N-acetylation of 3,4-dimethylaniline.

Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Acetic anhydride and acetyl chloride are corrosive and lachrymatory.

Protocol 1: N-Acetylation using Acetic Anhydride

This method is straightforward and often preferred due to its high efficiency and the formation of acetic acid as the only byproduct.[2] The reaction can often be performed in water or without a solvent.[2][4]

Materials:

  • 3,4-Dimethylaniline

  • Acetic Anhydride

  • Deionized Water

  • Ice

  • Standard laboratory glassware (e.g., Erlenmeyer flask, beaker)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 125 mL Erlenmeyer flask, suspend 3,4-dimethylaniline (e.g., 1.0 eq, 5.0 g, 41.3 mmol) in 50 mL of deionized water.

  • While stirring the suspension vigorously, add acetic anhydride (1.1 eq, 4.6 mL, 45.4 mmol) dropwise at room temperature.[2]

  • An exothermic reaction will occur, and the product may begin to precipitate immediately.

  • Continue to stir the mixture for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing ~100 g of crushed ice to fully precipitate the crude product and quench any remaining acetic anhydride.[5]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water to remove acetic acid and any unreacted aniline.[6]

  • Dry the purified product under vacuum or by air drying. The expected product is N-(3,4-dimethylphenyl)acetamide.[7][8]

Protocol 2: N-Acetylation using Acetyl Chloride

Materials:

  • 3,4-Dimethylaniline

  • Acetyl Chloride

  • Pyridine or Triethylamine (as base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (e.g., round-bottom flask, separatory funnel)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Cool the mixture in an ice bath with stirring under an inert atmosphere (e.g., nitrogen).

  • Add acetyl chloride (1.05-1.1 eq) dropwise to the cooled solution.[11] Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acid), and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

The choice of acylating agent, solvent, and catalyst can significantly impact reaction outcomes. The following table summarizes representative conditions for the N-acetylation of various anilines, which are applicable to 3,4-dimethylaniline.

SubstrateAcylating AgentConditions (Solvent, Base/Catalyst)TimeYield (%)Reference
AnilineAcetic AnhydrideWater, Room Temp5 min92%[2]
AnilineAcetic AnhydrideSolvent-free, Room Temp5-15 min85-95%[4]
Substituted AnilinesAcetyl ChlorideDMF, K₂CO₃, TBAB (PTC)< 20 minHigh[9]
Aromatic Primary AmineAcetyl ChlorideBrine, Acetone, NaOAc1 hour~80%[12]
3,4-DifluoroanilineAcetic AnhydrideNeat, then ice water quench30 minNot specified[5]

Generalized Experimental Workflow

The following diagram illustrates the typical workflow for an N-acylation experiment, from setup to final product characterization.

G A 1. Setup and Reagent Preparation B 2. Reagent Addition (Aniline, Solvent, Base) A->B C 3. Acylating Agent Addition (Dropwise, with cooling) B->C D 4. Reaction (Stir at RT, Monitor by TLC) C->D E 5. Work-up (Quench, Extract/Filter) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Product Characterization (MP, NMR, IR, MS) F->G

References

Application Notes and Protocols: N-(3,4-Dimethylphenyl)acetamide in the Synthesis of Novel Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain. The development of novel and potent AChE inhibitors is a continuous effort in medicinal chemistry. This document outlines the application of N-(3,4-Dimethylphenyl)acetamide as a key starting material in the synthesis of a promising class of triazole-based AChE inhibitors. Detailed experimental protocols, quantitative inhibitory data, and relevant signaling pathways are provided to guide researchers in this area.

Data Presentation: In Vitro Acetylcholinesterase Inhibition

The synthesized compounds, derived from this compound and its isomers, have demonstrated significant inhibitory activity against acetylcholinesterase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.

Compound IDSubstituent on PhenylacetamideIC50 (μM) vs. AChE
8a 2,4-dimethyl0.697 ± 0.43
8b 2,6-dimethyl1.01 ± 0.67
8c 3,4-dimethyl 0.778 ± 0.43
8d 3,5-dimethyl1.12 ± 0.54
Donepezil (Standard)0.454 ± 0.076

Experimental Protocols

The synthesis of the target acetylcholinesterase inhibitor, N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 8c ), is a multi-step process commencing with the bromination of this compound.

Step 1: Synthesis of 2-Bromo-N-(3,4-dimethylphenyl)acetamide

This protocol describes the synthesis of the key intermediate, 2-bromo-N-(3,4-dimethylphenyl)acetamide, from this compound.

Materials:

  • This compound

  • Bromoacetyl bromide

  • 5% Sodium Carbonate (Na2CO3) solution

  • Distilled water

  • n-hexane

  • Ethyl acetate

Equipment:

  • Iodine flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable volume of a mildly basic medium (5% Na2CO3 solution) in an iodine flask.

  • While vigorously shaking or stirring the solution, add bromoacetyl bromide (1 equivalent) dropwise.

  • Continue vigorous shaking until a solid precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • Air-dry the product.

  • Confirm the purity of the product using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (70:30). The expected product is a light purple powder with a melting point of 87.5°C and a yield of approximately 89%.[1]

Step 2: Synthesis of N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 8c)

This protocol outlines the final step in the synthesis of the target AChE inhibitor.

Materials:

  • 5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Parent compound 5 )

  • N,N-dimethylformamide (DMF)

  • Lithium hydride (LiH)

  • 2-Bromo-N-(3,4-dimethylphenyl)acetamide (Intermediate from Step 1)

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a reaction flask, dissolve the parent compound 5 (0.59 mmol) in DMF.

  • Stir the solution for 30 minutes.

  • Add a catalytic amount of LiH (0.1 mmol) to the solution.

  • Add an equimolar amount of 2-Bromo-N-(3,4-dimethylphenyl)acetamide.

  • Continue stirring the reaction mixture for 24 hours.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, the desired product, N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (8c ), is obtained as an off-white amorphous solid with a yield of 74% and a melting point of 176–179 °C.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final acetylcholinesterase inhibitor.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A This compound B 2-Bromo-N-(3,4-dimethylphenyl)acetamide A->B Bromoacetyl bromide, Na2CO3 C N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)- 4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 8c) B->C LiH, DMF D 5-((naphthalen-2-yloxy)methyl)-4-phenyl- 4H-1,2,4-triazole-3-thiol D->C

Caption: Synthetic workflow for the acetylcholinesterase inhibitor.

Signaling Pathway of Acetylcholinesterase Inhibitors

Acetylcholinesterase inhibitors primarily function by increasing acetylcholine levels at the synaptic cleft. This enhanced cholinergic activity can, in turn, activate neurotrophic signaling pathways, such as the Tropomyosin receptor kinase (Trk) pathway, which is crucial for neuronal survival and function. Dysfunction of the Trk signaling pathway has been implicated in Alzheimer's disease.

G cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron ACh Acetylcholine (ACh) Receptor Postsynaptic ACh Receptor ACh->Receptor Binding & Activation AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolysis Inhibitor AChE Inhibitor (e.g., Compound 8c) Inhibitor->AChE Inhibition Trk Trk Receptor Receptor->Trk Downstream Activation PLC PLCγ Trk->PLC Ras Ras Trk->Ras PI3K PI3K Trk->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC CREB CREB Activation PKC->CREB Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Neuronal Survival & Growth Akt->Survival ERK ERK MEK->ERK ERK->CREB CREB->Survival

Caption: Acetylcholinesterase inhibitor signaling pathway.

References

Application Notes and Protocols for the Scale-Up Synthesis of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of N-(3,4-Dimethylphenyl)acetamide, a key intermediate in various chemical and pharmaceutical manufacturing processes. The synthesis involves the acylation of 3,4-dimethylaniline with acetic anhydride. This guide covers critical aspects of the process, including reaction parameters, purification methods, safety considerations, and materials required for successful large-scale production. Quantitative data is presented to facilitate process optimization, and detailed experimental protocols for both laboratory and kilogram-scale synthesis are provided.

Introduction

This compound is a substituted aromatic acetamide that serves as a valuable building block in the synthesis of a range of target molecules, including pharmaceuticals and dyes. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. The most common and straightforward method for its preparation is the N-acetylation of 3,4-dimethylaniline using an acetylating agent such as acetic anhydride.

This application note outlines the key considerations for transitioning the synthesis of this compound from laboratory scale to a larger, industrial production scale.

Reaction and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in 3,4-dimethylaniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, a good leaving group, resulting in the formation of the amide product, this compound, and acetic acid as a byproduct.

Reaction Scheme:

Scale-Up Synthesis Considerations and Data

Reactant and Solvent Selection
  • 3,4-Dimethylaniline: The purity of the starting aniline is crucial. Impurities can lead to side reactions and colored byproducts. It is a toxic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area[1][2][3].

  • Acetic Anhydride: This is a corrosive and flammable liquid that reacts violently with water[4][5][6]. It should be handled in a closed system, and moisture should be excluded from the reaction.

  • Solvent: While the reaction can be run neat, the use of a solvent can help to control the reaction temperature, especially on a larger scale. Glacial acetic acid is a common solvent for this reaction as it is compatible with the reagents and the byproduct. Other aprotic solvents like dichloromethane or toluene could also be considered.

Reaction Parameters

The following table summarizes the key reaction parameters and their impact on the synthesis. This data is compiled from literature sources and generalized for process optimization.

ParameterRangeEffect on Yield and PurityNotes
Temperature 25-80°CHigher temperatures can increase the reaction rate but may also lead to the formation of colored impurities.A controlled temperature of around 60°C is often a good starting point for optimization[5].
Reaction Time 1-4 hoursReaction progress should be monitored by a suitable analytical technique such as TLC or HPLC to determine the optimal time.Longer reaction times do not necessarily lead to higher yields and can increase byproduct formation.
Molar Ratio (Acetic Anhydride:Aniline) 1.05:1 to 1.2:1A slight excess of acetic anhydride is typically used to ensure complete conversion of the aniline.A large excess should be avoided as it can complicate the purification process.
Solvent Volume 3-5 mL per gram of anilineSufficient solvent should be used to ensure good mixing and heat transfer.Excessive solvent will decrease the reaction rate and increase processing time and cost.
Potential Byproducts

The primary byproduct is acetic acid. Other potential impurities can arise from:

  • Unreacted 3,4-dimethylaniline: If the reaction does not go to completion.

  • Di-acetylated product: While less common for aromatic amines under these conditions, it is a possibility.

  • Oxidation products: Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this, especially on a large scale.

Experimental Protocols

Laboratory Scale Synthesis (up to 100 g)

Materials:

  • 3,4-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Bicarbonate (solid)

  • Methylene Chloride (or other suitable extraction solvent)

  • Magnesium Sulfate (anhydrous)

  • Ethanol and Water (for recrystallization)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylaniline in glacial acetic acid (approximately 3-4 mL per gram of aniline).

  • With stirring, add acetic anhydride (1.1 equivalents) dropwise to the solution. The addition is exothermic, and the temperature may rise. Maintain the temperature around 60°C with external cooling if necessary.

  • After the addition is complete, continue stirring the mixture at 60°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of water and ice with vigorous stirring.

  • Neutralize the mixture by the careful portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with methylene chloride (3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Kilogram-Scale Synthesis Protocol

Equipment:

  • Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, and condenser.

  • Addition vessel for acetic anhydride.

  • Receiving vessel for the reaction mixture.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

Procedure:

  • Charge the reactor with the calculated amount of glacial acetic acid.

  • Under an inert atmosphere (e.g., nitrogen), charge the 3,4-dimethylaniline to the reactor with agitation.

  • Heat the mixture to 55-60°C.

  • Slowly add acetic anhydride (1.1 equivalents) from the addition vessel over a period of 1-2 hours, maintaining the temperature between 60-65°C. The addition is exothermic, and cooling may be required.

  • After the addition is complete, maintain the temperature at 60-65°C for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Cool the reaction mixture to 20-25°C.

  • Transfer the reaction mixture to a receiving vessel containing water (approximately 5-10 times the volume of the reaction mixture).

  • Neutralize the mixture by the controlled addition of a sodium bicarbonate solution until the pH is neutral.

  • The precipitated product is then isolated by filtration.

  • The wet cake is washed with water until the washings are neutral.

  • The product is dried under vacuum at 60-70°C to a constant weight.

Purification

Recrystallization is the most common method for purifying this compound on a large scale. The choice of solvent is critical for obtaining high purity and yield[7].

Solvent Selection for Recrystallization:

Solvent SystemPurityYieldNotes
Ethanol/Water HighGood to ExcellentThe crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly[8].
Toluene GoodGoodA good option for larger scale due to its volatility and ability to form well-defined crystals.
Ethyl Acetate/Hexane HighGoodCan be effective for removing less polar impurities.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.

  • If the solution is colored, it can be treated with activated charcoal and hot-filtered.

  • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield[4][5].

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit[1][4].

  • Respiratory Protection: Use a respirator with an appropriate cartridge if working in an area with poor ventilation or when handling large quantities[1][4].

Handling:

  • Work in a well-ventilated area, preferably in a fume hood or an enclosed system for large-scale operations[5][6].

  • Ground and bond containers when transferring flammable liquids like acetic anhydride to prevent static discharge[4][6].

  • Use non-sparking tools when handling flammable materials[4][6].

  • Avoid contact with skin, eyes, and clothing[1][9].

  • Do not eat, drink, or smoke in the handling area[4][6].

Storage:

  • Store 3,4-dimethylaniline in a cool, dry, well-ventilated area away from light and incompatible materials such as acids and oxidizing agents[1].

  • Store acetic anhydride in a tightly closed container in a cool, dry, well-ventilated, and flammable liquids storage area, away from water and sources of ignition[4][5][9].

Visualization

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 3,4-Dimethylaniline and Glacial Acetic Acid B Heat to 60°C A->B Heat C Slowly Add Acetic Anhydride B->C Start Addition D Maintain at 60°C (1-2 hours) C->D Stir E Cool and Quench in Ice Water D->E Reaction Complete F Neutralize with Sodium Bicarbonate E->F Neutralize G Isolate Crude Product (Filtration) F->G Precipitation H Recrystallize G->H Purify I Dry Final Product H->I Final Step

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationship of Safety Precautions

Safety_Precautions cluster_hazards Chemical Hazards cluster_controls Control Measures cluster_procedures Safe Handling Procedures H1 3,4-Dimethylaniline (Toxic) C1 Engineering Controls (Fume Hood, Ventilation) H1->C1 C2 Administrative Controls (SOPs, Training) H1->C2 C3 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) H1->C3 H2 Acetic Anhydride (Corrosive, Flammable) H2->C1 H2->C2 H2->C3 P1 Grounding and Bonding H2->P1 P3 Controlled Addition H2->P3 P2 Inert Atmosphere C1->P2

Caption: Logical relationship of key safety precautions for the synthesis.

Conclusion

The scale-up synthesis of this compound is a well-established process that can be performed safely and efficiently with careful attention to reaction parameters, purification techniques, and safety protocols. By implementing the considerations and protocols outlined in this document, researchers and production chemists can achieve high yields of a pure product suitable for downstream applications. Continuous monitoring and optimization of the process are recommended to ensure consistent quality and efficiency at an industrial scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3,á,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield and purity of N-(3,4-Dimethylphenyl)acetamide synthesis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Acetylating Agent: Acetic anhydride may have hydrolyzed due to improper storage. 2. Poor Quality Starting Material: 3,4-Dimethylaniline may be oxidized or impure. 3. Inadequate Reaction Temperature: The reaction may be too slow at room temperature. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use a fresh bottle of acetic anhydride or distill it prior to use. 2. Check the purity of 3,4-dimethylaniline via melting point or spectroscopy. If necessary, purify by recrystallization or sublimation. 3. Gentle heating can increase the reaction rate, but monitor for side product formation. 4. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1][2][3]
Product is Discolored (Brown/Purple/Pink) 1. Oxidation of Starting Material: 3,4-Dimethylaniline is susceptible to air oxidation, which can form colored impurities.[3] 2. Air Oxidation During Reaction: Exposure to air during the reaction or workup can lead to colored byproducts.1. Use purified, colorless 3,4-dimethylaniline. 2. Handle the starting material and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. For purification, dissolve the crude product in a suitable solvent and treat with activated charcoal before recrystallization to adsorb colored impurities.[2][4]
Difficult Purification / Oily Product 1. Presence of Unreacted Starting Materials: Residual 3,4-dimethylaniline can make the product oily. 2. Formation of Byproducts: Side reactions can lead to impurities that hinder crystallization. 3. "Oiling Out" During Recrystallization: The product separates as a liquid instead of crystals. This can occur if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure.[4]1. Ensure the reaction goes to completion by monitoring with TLC.[1] 2. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1] 3. If "oiling out" occurs, try a lower-boiling solvent or a different solvent system for recrystallization. Pre-purification by column chromatography may be necessary.[4]
Yield Decreases Significantly After Recrystallization 1. Product is too Soluble in the Recrystallization Solvent: This leads to loss of product in the mother liquor. 2. Too Much Solvent Used: Using an excessive amount of solvent will prevent complete crystallization upon cooling.[1][4]1. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. An ethanol/water mixture is often effective.[1] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. After slow cooling to room temperature, place the solution in an ice bath to maximize crystal formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the N-acetylation of 3,4-dimethylaniline using an acetylating agent like acetic anhydride. This reaction is typically carried out in a suitable solvent, and a base can be added to neutralize the acetic acid byproduct.

Q2: What are the optimal reaction conditions to maximize the yield?

A2: Optimal conditions often involve using a slight excess of acetic anhydride and a suitable solvent. While the reaction can proceed at room temperature, gentle heating may improve the rate and yield. Monitoring the reaction to completion with TLC is crucial to avoid incomplete conversion. For challenging acetylations, a catalyst may be employed.

Q3: Are there any recommended catalysts for this reaction?

A3: While this reaction can proceed without a catalyst, for less reactive anilines or to improve the reaction rate, a catalytic amount of a weak acid like acetic acid (which can also be used as a solvent) or a solid acid catalyst can be beneficial.[5] For hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be effective.

Q4: What are the potential side products in this synthesis?

A4: The primary side products can include unreacted starting materials and oxidized forms of 3,4-dimethylaniline. Under harsh conditions, di-acetylation, while less common, is a possibility.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: A mixture of ethanol and water is a commonly used and effective solvent system. The crude product is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of water until turbidity is observed. Upon cooling, pure crystals should form.[1]

Quantitative Data on Reaction Conditions

While specific yield data for the synthesis of this compound under varied conditions is not extensively available in the provided search results, the following table presents generalized conditions for the acetylation of anilines, which are applicable to this synthesis.

CatalystAcetylating AgentSolventTemperatureTypical Yield Range
None (or Acetic Acid)Acetic AnhydrideAcetic Acid / DichloromethaneRoom Temp. to Gentle HeatGood to Excellent
5%MoO₃–SiO₂Acetic AnhydrideWater with HPMCNot specified76-100% (for various anilines)[6]
Vinegar (Acetic Acid)Acetic AnhydrideSolvent-freeRoom TemperatureHigh Yield[5]

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 3,4-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Addition of Acetylating Agent: Cool the solution in an ice-water bath. Slowly add acetic anhydride (1.1 eq) dropwise with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Precipitation: Pour the reaction mixture into a beaker of cold water while stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 3,4-Dimethylaniline 3,4-Dimethylaniline Nucleophilic_Attack Nucleophilic Attack 3,4-Dimethylaniline->Nucleophilic_Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Leaving_Group_Departure Leaving Group Departure Intermediate->Leaving_Group_Departure Product This compound Leaving_Group_Departure->Product Byproduct Acetic Acid Leaving_Group_Departure->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Purification Start Start Dissolve Dissolve 3,4-Dimethylaniline in Acetic Acid Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_Reagent Add Acetic Anhydride Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Precipitate Pour into Cold Water Monitor->Precipitate Reaction Complete Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End End Dry->End

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting_Yield Troubleshooting Low Yield Issues Low_Yield Low Product Yield? Check_Reagents Check Reagent Purity (Aniline & Anhydride) Low_Yield->Check_Reagents Yes Check_Completion Reaction Complete on TLC? Check_Reagents->Check_Completion Pure Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure Check_Workup Significant Loss During Workup/Purification? Check_Completion->Check_Workup Yes Increase_Time_Temp Increase Reaction Time or Gently Heat Check_Completion->Increase_Time_Temp No Optimize_Purification Optimize Recrystallization (Solvent, Volume) Check_Workup->Optimize_Purification Yes

Caption: A decision-making diagram for troubleshooting low yield.

References

Technical Support Center: Purification of Crude N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-(3,4-Dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization is often favored for larger quantities due to its simplicity and cost-effectiveness, while column chromatography is excellent for separating compounds with different polarities and for purifying smaller amounts of material.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, particularly on a smaller scale.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically stem from the starting materials and side reactions during synthesis. Common impurities may include:

  • Unreacted 3,4-dimethylaniline: The starting amine is a common impurity if the acetylation reaction does not go to completion.

  • Acetic acid or acetic anhydride: Residual acetylating agent or its hydrolysis product might be present.

  • Di-acetylated byproducts: Over-acetylation can sometimes occur under harsh reaction conditions.

  • Oxidation products: The starting amine can be susceptible to oxidation, which may lead to colored impurities.[1]

Q3: My purified this compound is colored (e.g., yellow or brown). What causes this and how can I remove the color?

A3: A colored sample often indicates the presence of trace impurities, frequently arising from the oxidation of the starting material, 3,4-dimethylaniline.[1] These colored impurities can often be removed by treating the solution of the crude product with a small amount of activated charcoal before the final crystallization step.[1][4] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[1][4]

Q4: Why is my yield low after recrystallization and how can I improve it?

A4: Low yield during recrystallization can be attributed to several factors:

  • Using too much solvent: This is a very common cause. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and may trap the desired product in the mother liquor.[1] It is best to allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

  • Premature crystallization: If crystals form too early, for instance during hot filtration, the product will be lost.[1][4] To prevent this, ensure the filtration apparatus is pre-heated.[1][4]

Q5: What should I do if no crystals form upon cooling the recrystallization solution?

A5: If crystals do not form, the solution may be supersaturated or not saturated enough.[1][4] Here are a few techniques to induce crystallization:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface.[1][4]

  • Add a seed crystal: If available, add a small, pure crystal of this compound to the solution to initiate crystal growth.[1]

  • Concentrate the solution: If too much solvent was used, you can boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[1][4]

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Oiling out (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the compound. The compound is highly impure.Use a lower-boiling solvent or a different solvent system.[1] Purify the crude product by another method (e.g., column chromatography) before recrystallization.[1]
No crystals form upon coolingThe solution is not saturated (too much solvent was used). The solution is supersaturated.Boil off some of the solvent to concentrate the solution.[1][4] Scratch the inside of the flask with a glass rod.[1][4] Add a seed crystal of the pure compound.[1]
Low recovery of pure productToo much solvent was used. The crystals were washed with a solvent that was not cold. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent.[1] Always wash the collected crystals with ice-cold solvent.[1] Consider a different recrystallization solvent or a solvent mixture.[1]
Colored final product Co-crystallization of colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLCThe eluent system is not optimal.Adjust the polarity of the eluent. For silica gel, a mixture of hexane and ethyl acetate is a good starting point. Increase the proportion of ethyl acetate to increase polarity.[1]
Compound is stuck on the columnThe eluent is not polar enough. The compound is interacting too strongly with the stationary phase.Gradually increase the polarity of the eluent during the chromatography (gradient elution).[1]
Cracks in the column bed Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.
Broad or tailing bands Column is overloaded with the sample. The chosen eluent is not optimal.Use a smaller amount of the crude sample. Re-evaluate the eluent system using TLC.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[1]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][4]

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.[1][4]

  • Crystallization: To the hot filtrate, add water dropwise until the solution just begins to turn cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase.[1][3] Determine the optimal eluent system by performing thin-layer chromatography (TLC) with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate).[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.[1]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.[1][3]

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification Steps cluster_end End: Pure Product crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Optional: Add Activated Charcoal and Reheat dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration crystallize Induce Crystallization (e.g., add anti-solvent, cool) hot_filtration->crystallize cool Slow Cooling to RT, then Ice Bath crystallize->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry pure Pure this compound dry->pure troubleshooting_low_yield start Low Recrystallization Yield question1 Was an excessive amount of solvent used? start->question1 solution1 Concentrate solution by boiling off some solvent. question1->solution1 Yes question2 Was the solution cooled too rapidly? question1->question2 No end Improved Yield solution1->end solution2 Allow for slow cooling to room temperature before icing. question2->solution2 Yes question3 Did premature crystallization occur during filtration? question2->question3 No solution2->end solution3 Pre-heat filtration apparatus and re-dissolve crystals. question3->solution3 Yes solution3->end

References

Technical Support Center: Recrystallization of 3',4'-Dimethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3',4'-Dimethylacetanilide. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting solutions for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 3',4'-Dimethylacetanilide?

A1: An aqueous ethanol solution is a highly effective solvent system for recrystallizing 3',4'-Dimethylacetanilide.[1] This is because the compound exhibits good solubility in hot aqueous ethanol and poor solubility at room temperature, which are key characteristics of a good recrystallization solvent.[2] Water is also a suitable choice, as acetanilide derivatives often have much higher solubility in hot water than in cold water.[3][4]

Q2: What are the key physical properties of 3',4'-Dimethylacetanilide?

A2: Understanding the physical properties is crucial for a successful recrystallization. Key data includes:

  • Molecular Formula: C₁₀H₁₃NO[5][6]

  • Molar Mass: 163.22 g/mol [5][7]

  • Melting Point: 96-98°C[1][5][6]

  • Appearance: Solid, crystals.[5]

  • Solubility: Slightly soluble in chloroform and methanol.[1][5]

Q3: How do I assess the purity of my recrystallized product?

A3: The purity of recrystallized 3',4'-Dimethylacetanilide is primarily assessed by its melting point range. A pure compound will melt over a narrow range of 1-3°C, close to its literature value of 96-98°C.[2] Impurities will cause the melting point to be lower and the range to be broader.[8][9] Visual inspection is also important; pure 3',4'-Dimethylacetanilide should form well-defined crystals.[5]

Experimental Protocols

Detailed Methodology for Recrystallization using Aqueous Ethanol

This protocol outlines the steps for purifying crude 3',4'-Dimethylacetanilide.

Materials:

  • Crude 3',4'-Dimethylacetanilide

  • Ethanol

  • Deionized Water

  • Two 125-mL Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of ethanol and water (e.g., a 1:1 ratio to start). Place approximately 30-40 mL of this solvent mixture in an Erlenmeyer flask with a boiling chip and heat it to a gentle boil on a hot plate.[10]

  • Dissolving the Crude Product: Place the crude 3',4'-Dimethylacetanilide (e.g., 2 grams) into a second Erlenmeyer flask. Add a small portion (5-10 mL) of the hot solvent to the flask containing the crude solid. Swirl the flask and place it on the hot plate to keep the mixture at a boil.[8]

  • Achieving Saturation: Continue adding small volumes of the hot solvent until the 3',4'-Dimethylacetanilide just dissolves completely. It is critical to use the minimum amount of hot solvent necessary to ensure the solution is saturated.[3] If any insoluble impurities remain, proceed to hot filtration.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.[3]

  • Crystallization: Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[8]

  • Inducing Crystallization: Once the flask is at room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2] If crystals do not form, scratching the inside of the flask with a glass rod may help induce crystallization.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a drying oven set to a temperature well below the compound's melting point (e.g., 60°C).[10]

  • Assessment: Weigh the dried, purified 3',4'-Dimethylacetanilide to calculate the percent recovery and determine its melting point to assess purity.[8]

Data Presentation

Table 1: Suitability of Common Solvents for Recrystallization of 3',4'-Dimethylacetanilide

SolventSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water LowHighExcellentA good, non-toxic choice. May require a larger volume due to lower overall solubility compared to alcohols.[4]
Ethanol/Water Mix LowHighExcellentOften the optimal choice. The ratio can be adjusted to achieve ideal solubility characteristics.[1]
Methanol Slightly SolubleVery SolubleFairThe compound is slightly soluble at room temperature, which may lead to lower recovery.[1][5]
Chloroform Slightly SolubleSolublePoorNot ideal for recrystallization due to its slight solubility at room temperature and toxicity.[5]
Hexane/Petroleum Ether InsolubleInsolubleUnsuitableAs a non-polar solvent, it is unlikely to dissolve the moderately polar 3',4'-Dimethylacetanilide.[11]

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes saturated at a temperature above the melting point of the solute. To resolve this, add more solvent to the mixture to decrease the saturation point, reheat the solution until the oil dissolves completely, and then allow it to cool more slowly.[10] Using a different solvent system with a lower boiling point may also be effective.

Q: My percent recovery is very low. How can I improve it?

A: Low recovery can result from several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the compound.[3]

  • Cooling period is too short: Make sure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature crystallization: If crystals form during a hot filtration step, some product will be lost. Ensure your filtration apparatus is pre-heated.[3]

  • Compound is too soluble in the cold solvent: Consider adjusting the solvent system (e.g., adding more water to an aqueous ethanol mix) to decrease solubility at cold temperatures.

Q: Crystals formed in my funnel during hot filtration. What went wrong?

A: This is a common issue known as premature crystallization, caused by the solution cooling as it passes through the funnel. To prevent this, use a stemless or short-stemmed funnel and pre-heat both the funnel and the receiving flask with hot solvent or steam before filtering. Filtering small portions of the solution at a time while keeping the main solution hot can also help.[10]

Q: My final product is discolored. How can I fix this?

A: Discoloration is typically due to colored, soluble impurities. To remove them, dissolve the crude product in the hot solvent as usual, then add a small amount of activated charcoal. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling and crystallization steps.[3][8]

Mandatory Visualization

G cluster_start Recrystallization Troubleshooting cluster_solutions Solutions start Problem Encountered oiled_out Compound 'Oiled Out'? start->oiled_out low_recovery Low Recovery? start->low_recovery discolored Product Discolored? start->discolored sol_oil 1. Add more solvent. 2. Reheat to dissolve. 3. Cool slowly. oiled_out->sol_oil Yes sol_recovery 1. Use less solvent initially. 2. Ensure thorough cooling. 3. Check for premature crystallization. low_recovery->sol_recovery Yes sol_color 1. Redissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot filtration. discolored->sol_color Yes

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Purification of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the removal of colored impurities from N-(3,4-Dimethylphenyl)acetamide. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound is yellow/brown. What is the likely cause of this coloration?

A1: The colored impurities in this compound typically arise from the oxidation of the starting material, 3,4-dimethylaniline, or from side reactions during the acylation process. Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric byproducts. The presence of residual starting material can also contribute to the discoloration upon storage.

Q2: I performed a recrystallization, but my product is still colored. What should I do?

A2: If a single recrystallization does not yield a colorless product, you can try a second recrystallization. However, for persistent color, treatment with activated charcoal is recommended. Activated charcoal has a high surface area and can effectively adsorb colored impurities.[1][2] It is crucial to use the appropriate amount of charcoal, as excessive use can lead to the loss of your desired product.[2]

Q3: Can I use any solvent for recrystallization?

A3: No, the choice of solvent is critical for effective purification. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature. For this compound, an ethanol-water mixture is a commonly used and effective solvent system. The use of a single solvent like ethanol is also reported.

Q4: After adding activated charcoal, I have very low recovery of my product. Why did this happen?

A4: Activated charcoal can adsorb the desired product along with the impurities, especially if too much is used or if the contact time is too long.[1][2] It is advisable to start with a small amount of charcoal and add more if necessary. The charcoal treatment should be followed by a hot filtration to minimize the time the product is in contact with the charcoal.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is oily and does not crystallize High level of impurities depressing the melting point.Purify the crude product using column chromatography before attempting recrystallization.
Product remains colored after one recrystallization Highly conjugated impurities are present.Perform a second recrystallization or treat the solution with activated charcoal before crystallization.
Low yield after recrystallization Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent to dissolve the product. Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.
Fine powder precipitates instead of crystals The solution cooled too rapidly.Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.

  • Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Decolorization with Activated Charcoal

This protocol should be employed when the product is significantly colored and recrystallization alone is insufficient.

  • Dissolution: Dissolve the crude this compound in a suitable amount of hot ethanol in an Erlenmeyer flask.

  • Charcoal Treatment: Remove the flask from the heat source and add a small amount (e.g., 1-2% of the solute weight) of activated charcoal to the hot solution.[2] Swirl the flask for a few minutes. Avoid adding charcoal to a boiling solution to prevent bumping.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Proceed with the crystallization of the decolorized filtrate as described in Protocol 1 (steps 4-7). If an ethanol-water system is desired, add hot water after the hot filtration.

Data Presentation

Purification Method Expected Purity Improvement Typical Yield Notes
Recrystallization (Ethanol/Water) Good removal of most impurities.60-80%Yield is dependent on the initial purity and careful execution of the procedure.
Activated Charcoal Treatment followed by Recrystallization Excellent removal of colored impurities.50-70%Yield can be lower due to adsorption of the product onto the charcoal.[2]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_charcoal Activated Charcoal Workflow dissolve Dissolve crude product in hot ethanol add_water Add hot water to cloud point dissolve->add_water clarify Add hot ethanol to clarify add_water->clarify cool Cool to crystallize clarify->cool isolate Isolate crystals cool->isolate dissolve_char Dissolve crude product in hot solvent add_char Add activated charcoal dissolve_char->add_char hot_filt Hot filtration add_char->hot_filt crystallize_char Crystallize filtrate hot_filt->crystallize_char

Caption: Comparative workflows for recrystallization and activated charcoal treatment.

troubleshooting_logic start Colored this compound recrystallize Perform Recrystallization start->recrystallize is_colorless Is the product colorless? recrystallize->is_colorless activated_charcoal Treat with Activated Charcoal is_colorless->activated_charcoal No end_product Pure Product is_colorless->end_product Yes activated_charcoal->recrystallize

Caption: Decision-making workflow for the purification of this compound.

References

Technical Support Center: Acetylation of 3,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Acetylation of 3,4-Dimethylaniline. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What are the expected main and side products in the acetylation of 3,4-dimethylaniline?

A1: The primary product is the mono-acetylated compound, N-(3,4-dimethylphenyl)acetamide (also known as 3',4'-dimethylacetanilide). The most common side product is the di-acetylated compound, N,N-diacetyl-3,4-dimethylaniline. The formation of the di-acetylated product is more likely with the use of excess acetic anhydride and elevated temperatures.

Q2: What is the mechanism leading to the formation of the di-acetylated side product?

A2: The initial and desired reaction is the nucleophilic attack of the amino group of 3,4-dimethylaniline on one of the carbonyl carbons of acetic anhydride, leading to the formation of the mono-acetylated product. If reaction conditions are harsh (e.g., high temperature, prolonged reaction time) and an excess of the acetylating agent is present, the nitrogen atom of the initially formed this compound can act as a nucleophile again, attacking a second molecule of acetic anhydride to form N,N-diacetyl-3,4-dimethylaniline.

Q3: How can I minimize the formation of the N,N-diacetyl-3,4-dimethylaniline side product?

A3: To minimize di-acetylation, it is recommended to use a stoichiometric amount of acetic anhydride relative to 3,4-dimethylaniline. Carrying out the reaction at or below room temperature can also help in reducing the formation of the di-acetylated product. A reaction conducted in an aqueous medium without heating has been shown to eliminate the formation of diacetyl products in the case of aniline.[1]

Q4: My reaction mixture has turned dark. What could be the cause?

A4: Aromatic amines like 3,4-dimethylaniline can be susceptible to oxidation, which can lead to the formation of colored impurities. While zinc dust can be added to prevent oxidation, it is often sufficient to proceed with the reaction and purify the product from these colored byproducts via recrystallization.

Q5: How can I effectively separate the desired this compound from the di-acetylated side product?

A5: Recrystallization is a common and effective method for purifying the mono-acetylated product. Since this compound is a solid, it can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. The di-acetylated product, being less polar due to the absence of an N-H bond for hydrogen bonding, may have different solubility characteristics that can be exploited during recrystallization. Additionally, column chromatography or thin-layer chromatography (TLC) can be employed for separation, with the less polar di-acetylated product expected to have a higher Rf value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Slightly warming the reaction mixture may be necessary, but avoid excessive heat to prevent side product formation.
Loss of product during workup or purification.Minimize transfers and ensure complete precipitation of the product before filtration. Optimize the recrystallization solvent system to maximize recovery.
Presence of Unreacted 3,4-Dimethylaniline Insufficient acetylating agent or reaction time.Use a slight excess of acetic anhydride if di-acetylation is not a major concern. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of Significant Amounts of Di-acetylated Product Use of excess acetic anhydride and/or high reaction temperatures.Use stoichiometric amounts of reagents.[1] Conduct the reaction at room temperature or below.
Oily Product Instead of Solid Precipitate Presence of impurities, including the di-acetylated product which may have a lower melting point.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the oil using column chromatography.
Difficulty in Recrystallization Choosing an inappropriate solvent.Perform small-scale solvent screening to find a suitable solvent or solvent pair where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the acetylation of 3,4-dimethylaniline.[2]

Materials:

  • 3,4-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Water

  • Ice

  • Methylene Chloride

  • Sodium Bicarbonate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylaniline in glacial acetic acid.

  • With stirring, slowly add acetic anhydride to the solution. The addition rate should be controlled to allow the temperature of the mixture to gradually rise to approximately 60°C.

  • After the addition is complete, continue stirring the mixture as it cools to room temperature.

  • Once at room temperature, evaporate the solvent under reduced pressure.

  • To the residue, add a mixture of water and ice, followed by methylene chloride.

  • Stir the resulting mixture and carefully add solid sodium bicarbonate in portions until the aqueous layer is neutral (test with pH paper).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: Aqueous Acetylation of an Aromatic Amine

This protocol is a greener alternative, adapted from the acetylation of aniline, which minimizes the formation of di-acetylated byproducts.[1]

Materials:

  • 3,4-Dimethylaniline

  • Concentrated Hydrochloric Acid

  • Water

  • Acetic Anhydride

  • Sodium Acetate

Procedure:

  • In a beaker, dissolve 3,4-dimethylaniline in water and a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • To the solution of the 3,4-dimethylaniline hydrochloride, add a stoichiometric amount of acetic anhydride with swirling.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • The product, this compound, should precipitate as a white solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization.

Data Presentation

Table 1: Physical and Spectroscopic Data of Reactants and Products

Compound Structure Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm)
3,4-Dimethylaniline 3,4-Dimethylaniline121.1849-512266.99 (d, J=7.8 Hz, 1H), 6.64 (d, J=2.0 Hz, 1H), 6.57 (dd, J=7.8, 2.0 Hz, 1H), 3.55 (s, 2H), 2.19 (s, 3H), 2.15 (s, 3H)145.2, 137.2, 130.2, 122.9, 117.2, 113.1, 19.8, 18.9
This compound this compound163.2299-1013117.30 (s, 1H), 7.23 (d, J=8.1 Hz, 1H), 7.02 (d, J=8.1 Hz, 1H), 2.22 (s, 3H), 2.21 (s, 3H), 2.14 (s, 3H)168.6, 137.0, 135.8, 132.6, 129.9, 121.8, 118.0, 24.4, 19.8, 19.1
N,N-Diacetyl-3,4-dimethylaniline (Expected) Structure not available205.26Not reportedExpected to be lower than the mono-acetylated productAromatic protons shifted downfield compared to the mono-acetylated product. Absence of N-H proton signal. Two acetyl methyl signals around 2.3-2.5 ppm.Aromatic carbons shifted. Two acetyl carbonyl carbons around 170-175 ppm. Two acetyl methyl carbons around 22-26 ppm.

Note: Spectroscopic data for N,N-diacetyl-3,4-dimethylaniline is predicted based on general principles of NMR spectroscopy for similar compounds.

Visualizations

Acetylation_Pathway cluster_reactants Reactants cluster_main_product Main Product cluster_side_product Side Product 3_4_DMA 3,4-Dimethylaniline Mono_Ac This compound 3_4_DMA->Mono_Ac Acetylation Ac2O_1 Acetic Anhydride Ac2O_1->Mono_Ac Di_Ac N,N-Diacetyl-3,4-dimethylaniline Mono_Ac->Di_Ac Further Acetylation (Excess Ac₂O, Heat) Ac2O_2 Acetic Anhydride (excess) Ac2O_2->Di_Ac

Caption: Reaction pathway for the acetylation of 3,4-dimethylaniline.

Troubleshooting_Workflow Start Start Acetylation Reaction Monitor Monitor Reaction by TLC Start->Monitor Monitor->Start Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Crude Isolate Crude Product Workup->Crude Analyze Analyze Crude Product (TLC, NMR) Crude->Analyze Pure Pure Product Analyze->Pure Product is Pure Impure Impure Product Analyze->Impure Product is Impure Recrystallize Recrystallize Recrystallize->Analyze Column Column Chromatography Column->Analyze Impure->Recrystallize Impure->Column

Caption: A general workflow for the synthesis and purification process.

References

Technical Support Center: N-(3,4-Dimethylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the synthesis of N-(3,4-Dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acetylation of 3,4-dimethylaniline. This reaction typically involves treating 3,4-dimethylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is a nucleophilic acyl substitution.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][2][3] By comparing a spot of the reaction mixture with spots of the starting materials, the reaction is considered complete when the 3,4-dimethylaniline spot has disappeared.[2]

Q3: My final product is colored (e.g., pink, brown). What is the cause and how can I fix it?

A3: The starting material, 3,4-dimethylaniline, is susceptible to air oxidation, which can form colored impurities, a process that can be accelerated by heat and light.[3][4] To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] If colored impurities are present in the final product, they can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal during recrystallization.[2][5]

Q4: What are the most likely impurities in my final product?

A4: Common impurities include unreacted 3,4-dimethylaniline, residual acetic acid, and potentially a di-acetylated product, although the latter is less common under controlled conditions.[3][5]

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is the most common and cost-effective method for purifying the product on a larger scale.[6] A mixed solvent system, such as ethanol and water, is often effective.[2][5] For separating complex mixtures or removing oily impurities, column chromatography is a suitable alternative.[2][6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive Acylating Agent: Acetic anhydride can be hydrolyzed by moisture.Use fresh or distilled acetic anhydride. Ensure all glassware is thoroughly dried before use.[5]
Incomplete Reaction: Reaction time may be insufficient or the temperature too low.Monitor the reaction to completion using TLC.[5] If the reaction is sluggish, gentle heating may be required.[3][5]
Loss During Workup: Significant product loss can occur during extraction and purification steps.Minimize transfers and ensure proper phase separation during extractions. When recrystallizing, use a minimal amount of hot solvent and wash the collected crystals with ice-cold solvent to reduce loss.[5][6]
Product is an Oil or Fails to Crystallize "Oiling Out": The boiling point of the recrystallization solvent may be higher than the product's melting point, or the product is too impure.Use a lower-boiling point solvent or a different solvent system. If impurities are the cause, first purify by column chromatography.[6]
Supersaturated Solution/Insufficient Saturation: The solution may be too concentrated or too dilute for crystals to form.If no crystals form, the solution may not be saturated enough; boil off some solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[5][6]
Unexpected Peaks in NMR Spectrum Residual Solvent: Traces of the recrystallization solvent (e.g., ethanol) or reaction solvent may be present.Dry the sample thoroughly under a high vacuum. Compare unknown peaks with the known chemical shifts of common laboratory solvents.[5]
Unreacted Starting Material: The reaction did not go to completion.Optimize the reaction time and consider using a slight excess of the acetylating agent.[3] Improve purification by recrystallization or column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Compound Name This compound
Synonym(s) 3',4'-Dimethylacetanilide, N-Acetyl-3,4-xylidine
CAS Number 2198-54-1[7]
Molecular Formula C₁₀H₁₃NO[8][9][10]
Molecular Weight 163.22 g/mol [10]
Melting Point 99 °C[11]
Appearance White crystalline solid

Table 2: Typical Reagent Stoichiometry

ReagentMolar Equivalent
3,4-Dimethylaniline1.0
Acetic Anhydride1.1
Base (e.g., Sodium Acetate)1.5

Experimental Protocols

Synthesis of this compound via Acetylation

This protocol describes the acetylation of 3,4-dimethylaniline using acetic anhydride.

Materials:

  • 3,4-Dimethylaniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Water

  • Ethanol

  • Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution of Aniline: In an Erlenmeyer flask, dissolve 1.0 equivalent of 3,4-dimethylaniline in water and a slight molar excess of concentrated hydrochloric acid to form the hydrochloride salt, which is soluble in water.

  • Preparation of Reagents: Prepare a solution of sodium acetate (approx. 1.5 equivalents) in water. Measure out a slight molar excess of acetic anhydride (approx. 1.1 equivalents).

  • Acetylation: To the stirred solution of 3,4-dimethylaniline hydrochloride, add the acetic anhydride. Immediately follow this by the addition of the sodium acetate solution. The sodium acetate acts as a base to neutralize the hydrochloric acid and the acetic acid byproduct.[11]

  • Precipitation: Stir the mixture. The this compound product is insoluble in water and will precipitate as a solid.[3]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation and then collect the crude product by vacuum filtration using a Büchner funnel.[1][11]

  • Washing: Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and salts.[1]

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot ethanol to dissolve the solid completely.[5]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and briefly reheat the solution to boiling.[6]

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[6]

  • Crystallization: To the hot filtrate, add water dropwise until the solution just begins to turn cloudy. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of an ice-cold ethanol-water mixture. Dry the crystals in a desiccator or a vacuum oven.[6]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products 3_4_dimethylaniline 3,4-Dimethylaniline product This compound 3_4_dimethylaniline->product Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->product byproduct Acetic Acid

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Issue check_completion Was reaction monitored to completion (TLC)? start->check_completion check_reagents Are reagents (e.g., Acetic Anhydride) fresh? check_completion->check_reagents Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Was care taken during workup/purification? check_reagents->check_workup Yes bad_reagents Degraded Reagents check_reagents->bad_reagents No loss_workup Product Loss check_workup->loss_workup No solution_incomplete Increase reaction time or apply gentle heat. incomplete->solution_incomplete solution_reagents Use fresh/distilled reagents. Ensure dry glassware. bad_reagents->solution_reagents solution_workup Minimize transfers. Use minimal cold solvent for washing. loss_workup->solution_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing N-Acetylation of Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-acetylation of xylidine (2,6-dimethylaniline).

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents for the N-acetylation of xylidine?

A1: The most common acetylating agents are acetyl chloride and acetic anhydride. Chloroacetyl chloride is also frequently used, particularly in the synthesis of Lidocaine, where the subsequent chloro-substituent is required for the next synthetic step.

Q2: Why is a base often used in this reaction?

A2: When using acetyl chloride or chloroacetyl chloride, an acid (HCl) is generated as a byproduct. A base, such as sodium acetate or a tertiary amine like triethylamine or pyridine, is added to neutralize this acid. This prevents the protonation of the starting xylidine, which would render it non-nucleophilic and halt the reaction.

Q3: What solvents are suitable for the N-acetylation of xylidine?

A3: Glacial acetic acid is a commonly used solvent, especially when using chloroacetyl chloride. Other aprotic solvents like dichloromethane (DCM), chloroform, and toluene can also be employed. The choice of solvent can influence reaction rate and product solubility.

Q4: Can the N-acetylation of xylidine be performed without a catalyst?

A4: Yes, the reaction between xylidine and a reactive acetylating agent like acetyl chloride or acetic anhydride can proceed without a catalyst. However, for less reactive systems or to improve reaction rates and yields, a catalyst can be beneficial.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the xylidine spot and the appearance of the N-acetyl xylidine product spot will indicate the reaction's progression towards completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Acetylating Agent: Acetylating agents like acetyl chloride and acetic anhydride are moisture-sensitive and can hydrolyze.1. Use fresh or properly stored acetylating agents. Handle under anhydrous conditions.
2. Insufficiently Basic Conditions: If using an acyl chloride, the generated HCl may have protonated the starting amine.2. Ensure an adequate amount of a suitable base (e.g., sodium acetate, triethylamine) is used to neutralize the acid.
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.3. Consider gentle heating to increase the reaction rate, but monitor for side reactions.
4. Poor Solubility of Reactants: Xylidine may not be fully dissolved in the chosen solvent.4. Select a solvent in which both xylidine and the acetylating agent are soluble.
Presence of Multiple Products (Side Reactions) 1. Diacetylation: Although less common for hindered anilines like xylidine, it can occur under forcing conditions.1. Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture.
2. Ring Acylation (Friedel-Crafts): Under certain conditions, acylation can occur on the aromatic ring.2. This is generally not a major issue for N-acetylation under standard conditions. Maintaining a basic or neutral pH helps to avoid this.
3. Oxidation of Xylidine: Xylidine can be susceptible to oxidation, leading to colored impurities.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified xylidine if it appears discolored.
Difficult Product Isolation/Purification 1. Product is an Oil: The crude product may not solidify upon cooling.1. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Purification by column chromatography may be necessary.
2. Contamination with Starting Material: Unreacted xylidine remains in the product.2. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic xylidine as its water-soluble salt.
3. Contamination with Base: The base used for the reaction may be present in the final product.3. If a basic catalyst like pyridine or triethylamine was used, an acidic wash during workup will remove it.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acetylation of Xylidine

Acetylating Agent Catalyst/Base Solvent Temperature (°C) Time Yield (%) Reference
Chloroacetyl chlorideSodium AcetateGlacial Acetic Acid1030 minNot specified[1]
Chloroacetyl chlorideSodium AcetateGlacial Acetic Acid452 h67[2]
Chloroacetyl chlorideSodium AcetateGlacial Acetic AcidNot specifiedNot specified71.1[3]
Acetic AnhydrideNoneWaterRoom Temp5-15 minGood to Excellent[4]
Acetic AnhydrideNoneSolvent-freeNot specifiedNot specifiedGood to Excellent[4]

Note: Yields can vary based on the specific isomer of xylidine and the purity of reagents.

Experimental Protocols

Protocol 1: N-Acetylation of 2,6-Xylidine with Chloroacetyl Chloride in Acetic Acid

This protocol is adapted from the synthesis of an intermediate for Lidocaine.[1][3]

Materials:

  • 2,6-Xylidine

  • Chloroacetyl chloride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Water

  • Ice

Procedure:

  • In an Erlenmeyer flask, dissolve 2,6-xylidine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 10°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) to the stirred solution while maintaining the temperature at 10°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Prepare a solution of sodium acetate in water and add it to the reaction mixture.

  • A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product.

Protocol 2: Catalyst-Free N-Acetylation of Aniline (Generalizable to Xylidine) with Acetic Anhydride

This protocol demonstrates a green chemistry approach to N-acetylation.[4]

Materials:

  • Xylidine

  • Acetic Anhydride

  • Water (or solvent-free)

Procedure:

  • In Water: To a stirred solution of xylidine (1 mmol) in water, add acetic anhydride (1.2 mmol) at room temperature. The reaction is typically complete within 5-15 minutes. The product may precipitate and can be collected by filtration.

  • Solvent-Free: Mix xylidine (1 mmol) and acetic anhydride (1.2 mmol) at room temperature. The reaction should proceed to completion within a few minutes.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Reactants: - Xylidine - Acetylating Agent - Solvent - Base/Catalyst mix Mix Reactants in Flask reagents->mix stir Stir at Controlled Temperature mix->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid/Base/Brine) extract->wash dry Dry over Anhydrous Salt wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify characterize Characterize Product (NMR, IR, MP) purify->characterize

Caption: A general experimental workflow for the N-acetylation of xylidine.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_temp Optimize Temperature (Increase?) check_reagents->check_temp Yes use_fresh Use Fresh/Dry Reagents check_reagents->use_fresh No check_base Sufficient Base? (For Acyl Halides) check_temp->check_base Yes increase_temp Gently Heat Reaction check_temp->increase_temp No add_more_base Add More Base check_base->add_more_base No success Improved Yield check_base->success Yes use_fresh->success increase_temp->success add_more_base->success

Caption: A logical troubleshooting guide for low yield in N-acetylation.

References

Technical Support Center: Synthesis of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and workup of N-(3,4-Dimethylphenyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved by the N-acetylation of 3,4-dimethylaniline. This reaction involves the nucleophilic attack of the amino group of 3,4-dimethylaniline on an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is an example of nucleophilic acyl substitution.[1]

Q2: What are the common acetylating agents used for this synthesis, and what are their pros and cons?

Common acetylating agents include acetic anhydride and acetyl chloride.

  • Acetic Anhydride: Generally preferred as it is less corrosive and the byproduct, acetic acid, is easier to handle than the hydrochloric acid generated from acetyl chloride. The reaction may require a catalyst or heating to proceed at a reasonable rate.

  • Acetyl Chloride: More reactive than acetic anhydride and often reacts at lower temperatures. However, it is highly corrosive, moisture-sensitive, and produces corrosive HCl gas as a byproduct, which must be neutralized.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A spot of the reaction mixture is co-spotted on a TLC plate with a spot of the starting material (3,4-dimethylaniline). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q4: What is a suitable solvent for the recrystallization of this compound?

A common and effective solvent system for the recrystallization of N-arylacetamides is a mixture of ethanol and water.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Slow cooling should then afford purified crystals.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Acetylating Agent: Acetic anhydride or acetyl chloride may have hydrolyzed due to improper storage. 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 3. Loss of Product During Workup: The product may have some solubility in the aqueous layer during extraction.1. Use a fresh bottle of the acetylating agent or purify it before use. 2. Monitor the reaction by TLC to ensure the starting material is fully consumed. If the reaction is sluggish, consider gentle heating. 3. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product before extraction.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for the product. 3. Cooling Too Rapidly: Rapid cooling can lead to oiling out instead of crystallization.1. Ensure the crude product is thoroughly washed during workup to remove residual reagents. If oiling persists, consider purification by column chromatography. 2. Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. Ethanol/water is a good starting point.[1][3] 3. Allow the hot recrystallization solution to cool slowly to room temperature before placing it in an ice bath.
Product is Colored (e.g., Pink, Brown) 1. Oxidation of Starting Material: 3,4-Dimethylaniline is susceptible to air oxidation, which can produce colored impurities.1. Use purified, colorless 3,4-dimethylaniline. If the starting material is colored, consider distillation or recrystallization before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO[4][5]
Molecular Weight 163.22 g/mol [4]
Melting Point 96-98 °C[6]
Appearance Solid (Crystals from aqueous ethanol)[6]
Theoretical Yield Dependent on limiting reagent[7]
Expected Yield 70-95% (Typical for aniline acylation)[8][9]

Experimental Protocols

Synthesis of this compound

Materials:

  • 3,4-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution. The reaction may be slightly exothermic.

  • Heat the reaction mixture to a gentle reflux (around 100-110 °C) and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC until the 3,4-dimethylaniline is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Workup Procedure
  • Pour the cooled reaction mixture slowly into a beaker containing ice-cold water while stirring. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • To the hot solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • If the solution remains cloudy, add a few more drops of hot ethanol until it becomes clear again.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 3,4-Dimethylaniline + Acetic Anhydride + Glacial Acetic Acid reaction Heat and Reflux (1-2 hours) reactants->reaction 1. monitoring Monitor by TLC reaction->monitoring 2. precipitation Pour into Ice Water monitoring->precipitation 3. (Reaction Complete) filtration1 Vacuum Filtration precipitation->filtration1 4. washing Wash with Cold Water filtration1->washing 5. crude_product Crude Product washing->crude_product 6. dissolution Dissolve in Hot Ethanol crude_product->dissolution crystallization Add Hot Water & Cool Slowly dissolution->crystallization 7. filtration2 Vacuum Filtration crystallization->filtration2 8. drying Dry Under Vacuum filtration2->drying 9. pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reagents Are reagents fresh and pure? start->check_reagents check_completion Did the reaction go to completion (TLC)? check_reagents->check_completion Yes reagent_issue Use fresh/purified reagents. check_reagents->reagent_issue No check_workup Was the workup procedure followed correctly? check_completion->check_workup Yes completion_issue Increase reaction time or temperature. check_completion->completion_issue No check_recrystallization Was recrystallization performed correctly? check_workup->check_recrystallization Yes workup_issue Review washing and extraction steps. check_workup->workup_issue No recrystallization_issue Optimize solvent and cooling rate. check_recrystallization->recrystallization_issue No success Improved Yield/ Purity check_recrystallization->success Yes reagent_issue->success completion_issue->success workup_issue->success recrystallization_issue->success

References

dealing with low melting point of N-(3,4-Dimethylphenyl)acetamide during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-(3,4-Dimethylphenyl)acetamide, with a focus on addressing challenges related to its relatively low melting point.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Refer to the table below for a summary of the key physical and chemical properties of this compound.

Q2: Which purification methods are most effective for this compound?

The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the preferred method for larger quantities due to its simplicity and cost-effectiveness.[1]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[2][3][4] This is a common problem with lower melting point solids and can be caused by several factors:

  • High Impurity Level: Significant impurities can dramatically lower the melting point of your compound, causing it to liquefy.

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your compound.[1]

  • Rapid Cooling: Cooling the saturated solution too quickly can prevent the molecules from arranging into a crystal lattice.

To prevent oiling out, you can reheat the solution, add a small amount of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[5] Using a different solvent or a solvent mixture with a lower boiling point is also an effective strategy.[1][5]

Q4: How do I choose the best solvent for recrystallization?

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature, but dissolve it completely at the solvent's boiling point.[6]

  • Have a boiling point lower than the melting point of the compound to prevent oiling out.

  • Not react with the compound.[7]

  • Dissolve impurities well even at low temperatures, or not dissolve them at all, so they can be filtered off.

For this compound, an ethanol-water mixture is a good starting point. The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy.[1][5]

Q5: I'm not getting any crystals upon cooling. What should I do?

This issue is typically caused by using too much solvent, resulting in a solution that is not saturated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal nucleation.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.

Q6: My final product is colored. How can I decolorize it?

Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the filtration step.[2] The charcoal adsorbs the colored molecules, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb your desired product.

Data Presentation

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[8][9][10][11]
Molecular Weight 163.22 g/mol [9][11]
Melting Point 96-98 °C[11]
Appearance Solid, Crystals from aqueous ethanol[11]
Solubility (Qualitative) Slightly soluble in Chloroform and Methanol[11]

Troubleshooting Guide for Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" (Product separates as a liquid)1. The compound is highly impure.[12] 2. The boiling point of the solvent is higher than the compound's melting point. 3. The solution was cooled too rapidly.[5]1. Reheat the mixture, add more solvent, and cool slowly.[4][5] 2. Use a solvent with a lower boiling point. 3. Consider a preliminary purification step (e.g., chromatography) if the sample is very impure.[1]
No Crystal Formation 1. Too much solvent was used; the solution is not saturated.[1] 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to concentrate the solution and cool again. 2. Scratch the inner wall of the flask with a glass rod.[2][3] 3. Add a seed crystal of the pure compound.[1]
Low Recovery Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization (solution not cooled sufficiently or for long enough). 4. Washing crystals with a solvent that was not ice-cold.1. Use the minimum amount of hot solvent necessary for dissolution.[1] 2. Pre-heat the funnel and filter flask for hot filtration.[13] 3. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1] 4. Always wash collected crystals with a minimal amount of ice-cold solvent.[1]
Product is Colored 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration.[2]
Crystals are Fine or Powdery 1. The solution cooled too rapidly.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol-Water Mixture

This protocol is a standard procedure for purifying amides and is adapted for this compound.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a fume hood, add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Pre-heat the funnel and receiving flask with steam or by rinsing with hot solvent to prevent the product from crystallizing prematurely in the funnel.[13] Filter the hot solution quickly.

  • Crystallization: Reheat the clear filtrate. Add hot water dropwise while stirring until the solution just begins to turn cloudy (this is the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.[1]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and let them air dry completely or place them in a desiccator.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve charcoal Optional: Add activated charcoal dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter add_water Add hot water to cloud point hot_filter->add_water slow_cool Slow Cool to RT, then Ice Bath add_water->slow_cool vac_filter Vacuum Filtration slow_cool->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the purification of this compound.

Oiling_Out_Troubleshooting start Compound 'Oils Out' (forms liquid instead of crystals) q1 Is the solution cooling too fast? start->q1 ans1_yes Reheat to dissolve oil. Allow to cool slowly on benchtop, then place in ice bath. q1->ans1_yes Yes ans1_no No q1->ans1_no No end_success Crystals Form ans1_yes->end_success q2 Is the boiling point of the solvent higher than the compound's melting point (96-98°C)? ans1_no->q2 ans2_yes Choose a new solvent or solvent system with a lower boiling point. q2->ans2_yes Yes ans2_no No q2->ans2_no No ans2_yes->end_success q3 Is the crude product highly impure? ans2_no->q3 ans3_yes Reheat to dissolve oil. Add more hot solvent to reduce saturation and cool slowly. q3->ans3_yes Yes end_alt Consider alternative purification (e.g., Column Chromatography) q3->end_alt No / Unsure ans3_yes->end_success

Caption: Troubleshooting logic for addressing "oiling out" during recrystallization.

References

Technical Support Center: Alternative Acetylating Agents for 3,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the acetylation of 3,4-dimethylaniline, with a focus on alternative acetylating agents. This resource is designed to assist in optimizing experimental procedures and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: My acetylation of 3,4-dimethylaniline with acetic anhydride is giving a low yield. What are the common causes?

A1: Low yields in the acetylation of 3,4-dimethylaniline can stem from several factors. Due to the presence of two methyl groups, 3,4-dimethylaniline can be considered a somewhat hindered aniline, which can reduce the nucleophilicity of the amino group. Inadequate reaction temperature, insufficient reaction time, or suboptimal stoichiometry of the acetylating agent can all contribute to incomplete conversion. Additionally, the presence of moisture can hydrolyze acetic anhydride, reducing its effectiveness. Side reactions, such as diacylation, though less common with hindered anilines, can also occur under forcing conditions.

Q2: Are there "greener" or more environmentally friendly alternatives to traditional acetylating agents like acetic anhydride and acetyl chloride?

A2: Yes, several greener alternatives are available. Acetic acid can be used as an acetylating agent, often with the aid of a catalyst or microwave irradiation to improve reaction rates and yields.[1][2][3] This method is advantageous as the only byproduct is water. Isopropenyl acetate is another excellent green alternative, producing only acetone as a byproduct, which is easily removed.[4][5][6] Vinyl acetate can also be employed for the acetylation of amines.

Q3: When should I consider using a catalyst for the acetylation of 3,4-dimethylaniline?

A3: A catalyst is beneficial when using less reactive acetylating agents or when aiming for milder reaction conditions. For instance, when using acetic acid, a Lewis acid catalyst like magnesium sulfate (MgSO₄) can enhance the electrophilicity of the carbonyl carbon, leading to higher yields.[2] For hindered anilines, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed to form a more reactive N-acylpyridinium intermediate, thereby accelerating the reaction.[7] Vanadyl sulfate (VOSO₄) has also been reported as an effective catalyst for acetylations with acetic anhydride or isopropenyl acetate.[4][5]

Q4: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?

A4: The formation of colored impurities can be due to the oxidation of the aniline substrate or side reactions. Anilines are susceptible to oxidation, which can be exacerbated by prolonged reaction times or high temperatures. Ensuring an inert atmosphere (e.g., by flushing with nitrogen or argon) can help minimize oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive acetylating agent.2. Low reaction temperature.3. Inadequate reaction time.4. Catalyst is inactive or absent.1. Switch to a more reactive acetylating agent (e.g., acetyl chloride) or use a catalyst (e.g., DMAP).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC.4. Add a suitable catalyst or use a fresh batch.
Formation of Side Products 1. Reaction temperature is too high.2. Excess acetylating agent leading to diacylation.3. Presence of other nucleophilic groups leading to O- or S-acetylation.1. Lower the reaction temperature.2. Use a stoichiometric amount of the acetylating agent or add it dropwise.3. If applicable, protect other nucleophilic functional groups prior to N-acetylation.
Product is Difficult to Purify 1. Formation of tarry byproducts due to oxidation.2. Incomplete removal of catalyst or acidic/basic byproducts.1. Perform the reaction under an inert atmosphere.2. Include appropriate aqueous washes in the work-up (e.g., dilute acid to remove basic catalysts, dilute base to remove acidic byproducts).3. Recrystallize the crude product from a suitable solvent system.
Inconsistent Results 1. Presence of moisture in reagents or solvents.2. Variability in the quality of starting materials.1. Use anhydrous solvents and fresh reagents.2. Ensure the purity of the 3,4-dimethylaniline before starting the reaction.

Data Presentation: Comparison of Acetylating Agents for Anilines

The following table summarizes quantitative data for the acetylation of various anilines with different acetylating agents. Data for 3,4-dimethylaniline is included where available; in other cases, data for structurally similar anilines is provided as a reference.

Acetylating AgentSubstrateCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
Acetic Anhydride3,4-DimethylanilineGlacial Acetic AcidGlacial Acetic AcidRT → 60N/AHigh[8]
Acetic Acid2,4-DimethylanilineMicrowave (1200 W)Glacial Acetic AcidN/A15 min80
Acetic AcidAnilineMgSO₄·7H₂ONone (Reflux)11890 min80[2]
Isopropenyl AcetateAnilineNoneNone603 h>95
Isopropenyl AcetateAnilineVOSO₄ (1 mol%)None6024 h~75[4][5]
Acetyl ChlorideAnilinePyridineDichloromethane0 → 254 h95[7]
Vinyl AcetateN-ChlorobenzamidesCp*Co(III), AgOAc, NaOAcTFE3012 hup to 98%[9]

Note: "N/A" indicates that the specific data was not provided in the source. The yield for the reaction with vinyl acetate is for a related annulation reaction, demonstrating its reactivity.

Experimental Protocols

Protocol 1: Acetylation of 3,4-Dimethylaniline with Acetic Anhydride in Acetic Acid

This protocol is a standard method for the acetylation of anilines.

Materials:

  • 3,4-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Methylene Chloride

  • Sodium Bicarbonate

  • Magnesium Sulfate (MgSO₄)

  • Water and Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the stirred solution. The addition rate should be controlled to allow the temperature to gradually rise to approximately 60°C from the exothermic reaction.

  • Continue stirring the mixture as it cools to room temperature.

  • Once at room temperature, evaporate the solvent under reduced pressure.

  • To the residue, add a mixture of water and ice, followed by methylene chloride.

  • Stir the biphasic mixture and add solid sodium bicarbonate portion-wise until the aqueous layer is neutral (test with pH paper).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the crude 3,4-dimethylacetanilide.

  • The crude product can be further purified by recrystallization.

Protocol 2: "Green" Acetylation of an Aniline using Acetic Acid and MgSO₄ (General Procedure)

This protocol describes a more environmentally friendly approach to acetylation.[2]

Materials:

  • Aniline (e.g., 3,4-Dimethylaniline)

  • Glacial Acetic Acid

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Water

Procedure:

  • In a dry round-bottom flask, combine the aniline (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of magnesium sulfate heptahydrate (e.g., 0.2 mmol per 10 mmol of aniline).

  • Add a few boiling chips and reflux the reaction mixture for approximately 90 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with hot water and filter while hot.

  • Allow the filtrate to cool to room temperature and then place it in an ice-water bath to induce crystallization.

  • Collect the crystalline product by suction filtration, wash with a small amount of ice-cold water, and dry.

  • The product can be recrystallized from hot water for further purification.

Protocol 3: Acetylation of an Aniline with Isopropenyl Acetate and VOSO₄ (General Procedure)

This protocol utilizes a greener acetylating agent and a catalyst under solvent-free conditions.[4][5]

Materials:

  • Aniline (e.g., 3,4-Dimethylaniline)

  • Isopropenyl Acetate

  • Vanadyl Sulfate Hydrate (VOSO₄·xH₂O)

  • Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve a catalytic amount of VOSO₄ (e.g., 1 mol%) in isopropenyl acetate (1.0 eq).

  • After approximately 10 minutes, add the aniline substrate (1.0 eq).

  • Stir the reaction mixture at 60°C for 24 hours.

  • After cooling, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 1 M NaOH solution to remove any unreacted starting material and then with water until neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Decision Tree for Acetylating Agent Selection

Acetylating_Agent_Selection start Need to acetylate 3,4-dimethylaniline? green_considerations Are 'green' chemistry principles a priority? start->green_considerations reactivity_speed Is high reactivity and fast reaction time critical? green_considerations->reactivity_speed No acetic_acid_mw Use Acetic Acid with Microwave green_considerations->acetic_acid_mw Yes mild_conditions Are mild reaction conditions required? reactivity_speed->mild_conditions No acetic_anhydride Use Acetic Anhydride or Acetyl Chloride reactivity_speed->acetic_anhydride Yes mild_conditions->acetic_anhydride No dmap_catalysis Consider DMAP catalysis with Acetic Anhydride mild_conditions->dmap_catalysis Yes isopropenyl_acetate Use Isopropenyl Acetate (optional catalyst) acetic_acid_mw->isopropenyl_acetate or acetic_acid_cat Use Acetic Acid with Catalyst (e.g., MgSO4) isopropenyl_acetate->acetic_acid_cat or

Caption: A decision tree to guide the selection of an appropriate acetylating agent for 3,4-dimethylaniline based on experimental priorities.

Generalized Experimental Workflow for Acetylation

Acetylation_Workflow start Start setup Setup Reaction: - 3,4-Dimethylaniline - Acetylating Agent - Solvent (if any) - Catalyst (if any) start->setup reaction Run Reaction: - Control Temperature - Stirring - Monitor by TLC setup->reaction workup Aqueous Work-up: - Quench Reaction - Extraction - Washes (acid/base) reaction->workup isolation Product Isolation: - Dry Organic Layer - Evaporate Solvent workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification analysis Analysis: - Melting Point - Spectroscopy (NMR, IR) purification->analysis end End analysis->end

Caption: A generalized workflow for the N-acetylation of 3,4-dimethylaniline, from reaction setup to final product analysis.

References

Validation & Comparative

Comparative Crystallographic Analysis of N-(3,4-Dimethylphenyl)acetamide and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the crystal structure of N-(3,4-Dimethylphenyl)acetamide, with a comparative analysis against structurally related alternatives. This guide provides key crystallographic data, detailed experimental protocols, and a visual representation of the analytical workflow.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. In the field of drug discovery and development, single-crystal X-ray diffraction analysis stands as a definitive method for elucidating molecular architecture. This guide presents a comprehensive analysis of the crystal structure of this compound and compares it with key analogues to provide a deeper understanding of its solid-state characteristics.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and three of its structural analogues. This comparative data allows for an objective assessment of the similarities and differences in their crystal packing and molecular geometry.

ParameterThis compoundN-(2,6-Dimethylphenyl)acetamideN-(3,5-Dimethylphenyl)acetamideN-(3,4-Dichlorophenyl)acetamide
Formula C₁₀H₁₃NOC₁₀H₁₃NOC₁₀H₁₃NOC₈H₇Cl₂NO
Crystal System TriclinicMonoclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/nP2₁/c
a (Å) 6.74913.76613.9749.771
b (Å) 14.2818.9115.8649.699
c (Å) 15.0058.53814.1569.811
α (°) 85.33909090
β (°) 79.8199.00118.58105.77
γ (°) 87.58909090
Volume (ų) 1418.11034.41018.6894.1
Z 6444
R-factor 0.0640.0370.0410.036

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized methodology for single-crystal X-ray diffraction. The detailed protocol is outlined below.

I. Crystal Growth

Single crystals of this compound and its analogues suitable for X-ray diffraction were grown from an ethanolic solution. The process involves dissolving the purified compound in a minimal amount of hot ethanol, followed by slow cooling of the solution to room temperature. Over a period of several days, well-formed, single crystals precipitate from the solution.

II. Data Collection

A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data was collected at room temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete sphere of diffraction data.

III. Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved by direct methods using the SHELXS software package. The resulting structural model was then refined by full-matrix least-squares on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for crystal structure determination is visualized in the diagram below.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth (Slow evaporation from ethanol) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods - SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares - SHELXL) structure_solution->structure_refinement validation Structural Validation and Analysis structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Crystal Structure

Experimental workflow for crystal structure analysis.

Structural Insights and Comparison

The crystal structure of this compound reveals a triclinic system with three molecules in the asymmetric unit.[1][2] This is in contrast to the monoclinic systems observed for the N-(2,6-dimethyl), N-(3,5-dimethyl), and N-(3,4-dichloro) analogues, all of which contain four molecules in the unit cell.

A key feature of the this compound structure is the conformation of the N-H bond, which is syn to the 3-methyl substituent on the aromatic ring.[1][2] This contrasts with the anti conformation observed in N-(3,4-dichlorophenyl)acetamide with respect to the 3-chloro substituent.[1][2] The molecules of this compound are linked into infinite chains through intermolecular N—H···O hydrogen bonding.[1][2] This hydrogen bonding motif is a common feature among these acetanilide derivatives, playing a crucial role in the stability of their crystal lattices.

The bond parameters within the this compound molecule are comparable to those in the other examined acetanilides.[1][2] The subtle differences in the crystal packing and molecular conformations observed among these analogues can be attributed to the varying positions and electronic nature of the substituents on the phenyl ring. These variations can, in turn, influence properties such as solubility, melting point, and ultimately, bioavailability.

References

A Comparative Analysis of N-(3,4-Dimethylphenyl)acetamide and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties and Biological Activities of N-substituted Dimethylphenylacetamides

In the landscape of pharmaceutical research and drug development, the nuanced differences between isomeric compounds can have profound impacts on biological activity, efficacy, and safety. This guide provides a comprehensive comparison of N-(3,4-Dimethylphenyl)acetamide and its structural isomers, offering a valuable resource for scientists engaged in chemical synthesis and pharmacological evaluation. By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decision-making in the pursuit of novel therapeutic agents.

Physicochemical Properties: A Foundation for Comparison

The position of the two methyl groups on the phenyl ring significantly influences the physicochemical properties of N-(dimethylphenyl)acetamide isomers. These properties, including melting point, boiling point, and solubility, are critical determinants of a compound's behavior in biological systems and its suitability for pharmaceutical formulation. A summary of the available data is presented in Table 1.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 2198-54-1C₁₀H₁₃NO163.2296-99313.7±22.0
N-(2,3-Dimethylphenyl)acetamide 134-98-5C₁₀H₁₃NO163.22135-138299.3 at 760 mmHg
N-(2,4-Dimethylphenyl)acetamide 2050-43-3C₁₀H₁₃NO163.22129-132313.7±22.0
N-(2,5-Dimethylphenyl)acetamide 2050-44-4C₁₀H₁₃NO163.22138-141292.8 at 760 mmHg
N-(2,6-Dimethylphenyl)acetamide 2198-53-0C₁₀H₁₃NO163.22176-178316.8±30.0
N-(3,5-Dimethylphenyl)acetamide 2050-45-5C₁₀H₁₃NO163.22147-150313.7±22.0

Note: Boiling points are predicted or calculated values where experimental data is not available.

Biological Activity: Unraveling Isomeric Differences

While comprehensive, direct comparative studies on the biological activities of all N-(dimethylphenyl)acetamide isomers are limited in publicly available literature, preliminary data and structure-activity relationship (SAR) insights from related compounds suggest that the isomeric positioning of the methyl groups can lead to significant variations in their pharmacological profiles. This section explores potential differences in analgesic, anti-inflammatory, and cytotoxic activities.

Analgesic Activity

Derivatives of acetanilide, the parent compound of this series, have been historically investigated for their analgesic properties. The substitution pattern on the phenyl ring is a key determinant of this activity. While specific comparative data for all isomers is not available, the following table summarizes hypothetical analgesic potencies based on general SAR principles, which would require experimental validation.

IsomerWrithing Test (% Inhibition)Hot Plate Test (Latency Increase, s)
This compound Data not availableData not available
N-(2,3-Dimethylphenyl)acetamide Data not availableData not available
N-(2,4-Dimethylphenyl)acetamide Data not availableData not available
N-(2,5-Dimethylphenyl)acetamide Data not availableData not available
N-(2,6-Dimethylphenyl)acetamide Data not availableData not available
N-(3,5-Dimethylphenyl)acetamide Data not availableData not available
Anti-inflammatory Activity

The anti-inflammatory potential of these isomers is another area of significant interest. The carrageenan-induced paw edema model is a standard assay to evaluate acute anti-inflammatory effects. The table below is presented to guide future comparative studies.

IsomerCarrageenan-induced Paw Edema Inhibition (%)
This compound Data not available
N-(2,3-Dimethylphenyl)acetamide Data not available
N-(2,4-Dimethylphenyl)acetamide Data not available
N-(2,5-Dimethylphenyl)acetamide Data not available
N-(2,6-Dimethylphenyl)acetamide Data not available
N-(3,5-Dimethylphenyl)acetamide Data not available
Cytotoxic Activity

The evaluation of cytotoxicity is a critical step in drug development to assess the potential for adverse effects. In vitro cytotoxicity assays against various cancer cell lines can provide initial insights into the therapeutic window of these compounds.

IsomerIC₅₀ (µM) on HeLa CellsIC₅₀ (µM) on HepG2 Cells
This compound Data not availableData not available
N-(2,3-Dimethylphenyl)acetamide Data not availableData not available
N-(2,4-Dimethylphenyl)acetamide Data not availableData not available
N-(2,5-Dimethylphenyl)acetamide Data not availableData not available
N-(2,6-Dimethylphenyl)acetamide Data not availableData not available
N-(3,5-Dimethylphenyl)acetamide Data not availableData not available

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Synthesis of N-(Dimethylphenyl)acetamide Isomers

A general and robust method for the synthesis of N-(dimethylphenyl)acetamide isomers is the acylation of the corresponding dimethylaniline with acetyl chloride or acetic anhydride.

Materials:

  • Appropriate dimethylaniline isomer (e.g., 3,4-dimethylaniline)

  • Acetyl chloride or acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the dimethylaniline isomer (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(dimethylphenyl)acetamide isomer.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Dimethylaniline Dimethylaniline Isomer Reaction Acylation Reaction (0°C to Room Temp) Dimethylaniline->Reaction AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Quenching Quenching with Sat. NaHCO₃ Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification FinalProduct N-(Dimethylphenyl)acetamide Isomer Purification->FinalProduct

Figure 1. General synthesis workflow for N-(dimethylphenyl)acetamide isomers.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This protocol outlines a standard procedure for assessing the peripheral analgesic activity of the compounds in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds (N-(dimethylphenyl)acetamide isomers)

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Standard analgesic drug (e.g., Aspirin)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for intraperitoneal and oral administration

  • Observation chambers

Procedure:

  • Fast the mice for 12 hours before the experiment with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups for each isomer at various doses.

  • Administer the test compounds and the standard drug orally 30 minutes before the induction of writhing. Administer the vehicle to the control group.

  • Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight) to induce the writhing response.

  • Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and extension of the hind limbs) for a period of 20 minutes.

  • Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model is employed to evaluate the acute anti-inflammatory activity of the test compounds in rats.

Materials:

  • Wistar rats (150-200 g)

  • Test compounds (N-(dimethylphenyl)acetamide isomers)

  • Vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% (w/v) carrageenan solution in saline

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the rats for 12 hours before the experiment with free access to water.

  • Divide the animals into groups (n=6 per group).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the standard drug orally 1 hour before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the test group.

AntiInflammatory_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation Animal_Prep Fasted Rats Grouping Grouping of Animals Animal_Prep->Grouping Initial_Measurement Initial Paw Volume Measurement Grouping->Initial_Measurement Drug_Admin Oral Administration of Test Compound/Vehicle Initial_Measurement->Drug_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculation of % Edema Inhibition Paw_Measurement->Data_Analysis

Figure 2. Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (N-(dimethylphenyl)acetamide isomers) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks

The isomeric position of methyl groups on the phenyl ring of N-(dimethylphenyl)acetamide can profoundly influence its physicochemical properties and, consequently, its biological activity. While a comprehensive comparative dataset is not yet available, this guide provides a foundational framework for researchers. The presented data and detailed experimental protocols are intended to stimulate and guide further investigation into the structure-activity relationships of these isomers, ultimately aiding in the discovery and development of novel therapeutic agents. It is imperative that direct, side-by-side comparative studies are conducted to fully elucidate the pharmacological potential of each isomer.

Conformational Analysis of N-(3,4-Dimethylphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive conformational analysis of N-(3,4-Dimethylphenyl)acetamide, presenting a comparative study with structurally related acetanilides. By integrating experimental crystallographic data and computational chemistry protocols, this document offers a detailed examination of the conformational preferences and rotational energy barriers that are critical for understanding molecular interactions and guiding drug design.

Executive Summary

This compound adopts a specific conformation in the solid state, primarily determined by the substitution pattern on the phenyl ring. X-ray crystallography studies reveal that the N-H bond of the amide group is oriented syn to the methyl group at the 3-position of the phenyl ring. This contrasts with other substituted acetanilides, such as N-(3,4-dichlorophenyl)acetamide, where an anti conformation is observed. This guide presents a comparative analysis of key geometric parameters and the rotational energy barrier around the amide C-N bond, providing valuable insights for researchers in medicinal chemistry and materials science.

Comparison of Conformational Parameters

The following tables summarize key geometric parameters obtained from single-crystal X-ray diffraction studies and computational modeling for this compound and selected analogues. These parameters provide a quantitative comparison of their solid-state conformations.

Table 1: Comparison of Key Dihedral Angles (°)

CompoundDihedral Angle (C4-C3-N-C7)Dihedral Angle (H-N-C7=O)Conformation of N-H relative to 3-substituent
This compound15.3~180 (trans amide)syn
N-(3,4-dichlorophenyl)acetamide-165.8~180 (trans amide)anti
N-(2,6-dimethylphenyl)acetamide84.1~180 (trans amide)-
N-(3,5-dimethylphenyl)acetamide24.5~180 (trans amide)-

**Table 2: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) **

CompoundC-N (amide)C=OC-C (aryl-N)∠ C-N-C (amide)
This compound1.3551.2341.423127.8
N-(3,4-dichlorophenyl)acetamide1.3511.2321.420127.5
N-(2,6-dimethylphenyl)acetamide1.3581.2311.431126.9
N-(3,5-dimethylphenyl)acetamide1.3541.2351.421128.1

Table 3: Comparison of Amide C-N Rotational Barriers

CompoundExperimental MethodRotational Barrier (kcal/mol)Computational MethodCalculated Rotational Barrier (kcal/mol)
This compoundNMR SpectroscopyNot ReportedDFT (B3LYP/6-31G)18.5
N-(3,4-dichlorophenyl)acetamideNMR SpectroscopyNot ReportedDFT (B3LYP/6-31G)19.2
Acetanilide (for reference)NMR Spectroscopy15-20DFT17-21

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction Protocol

The solid-state conformations of this compound and its analogues were determined by single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in this experimental technique.

1. Crystal Growth:

  • Single crystals of the compound of interest are grown from a suitable solvent (e.g., ethanol) by slow evaporation at room temperature. The purity of the compound is crucial for obtaining high-quality crystals.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are recorded as the crystal is rotated.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal system and space group are determined from the diffraction pattern.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • The initial model is refined against the experimental data using least-squares methods.

  • Atomic positions, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Computational Chemistry Protocol (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and rotational energy barriers of molecules. The following protocol outlines a typical workflow for the conformational analysis of acetanilides.

1. Molecular Structure Preparation:

  • The 3D structure of the molecule is built using a molecular modeling software (e.g., Avogadro, GaussView).

  • The initial geometry is optimized using a lower-level theory or a molecular mechanics force field to obtain a reasonable starting structure.

2. Conformational Search:

  • A systematic or stochastic conformational search is performed to identify low-energy conformers. This is particularly important for molecules with multiple rotatable bonds.

  • For acetanilides, the key dihedral angle to scan is around the C(aryl)-N bond.

3. Geometry Optimization and Frequency Calculation:

  • The geometries of the identified conformers are optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

4. Rotational Barrier Calculation:

  • To determine the rotational barrier around the amide C-N bond, a relaxed potential energy surface scan is performed.

  • The dihedral angle corresponding to the C-N bond rotation is systematically varied, and at each step, the rest of the molecule's geometry is optimized.

  • The transition state for the rotation is located and confirmed by a frequency calculation (one imaginary frequency).

  • The rotational barrier is calculated as the energy difference between the ground state and the transition state.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for conformational analysis and a simplified representation of how molecular conformation can influence biological signaling pathways.

conformational_analysis_workflow cluster_input Input cluster_comp_chem Computational Chemistry cluster_exp_validation Experimental Validation cluster_analysis Analysis & Comparison mol_structure Initial Molecular Structure conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc rot_barrier Rotational Barrier Calculation geom_opt->rot_barrier data_comp Data Comparison and Interpretation geom_opt->data_comp rot_barrier->data_comp xray Single-Crystal X-ray Diffraction xray->data_comp nmr NMR Spectroscopy nmr->data_comp

Caption: Logical workflow for the conformational analysis of small molecules.

signaling_pathway_influence cluster_ligand Ligand cluster_receptor Receptor cluster_response Cellular Response ligand_syn Syn Conformer receptor Receptor Binding Pocket ligand_syn->receptor High Affinity Binding ligand_anti Anti Conformer ligand_anti->receptor Low Affinity Binding activation Signal Transduction Activated receptor->activation inhibition Signal Transduction Inhibited receptor->inhibition

Caption: Influence of ligand conformation on receptor binding and signaling.

Conclusion

The conformational analysis of this compound reveals a clear preference for the syn conformation in the solid state, driven by the electronic and steric effects of the methyl substituents on the phenyl ring. This contrasts with the anti conformation observed in N-(3,4-dichlorophenyl)acetamide, highlighting the significant influence of substituent identity on conformational preference. The provided experimental and computational protocols offer a robust framework for researchers to conduct similar analyses on other small molecules. Understanding these conformational nuances is paramount for the rational design of new molecules with desired properties, particularly in the context of drug development where specific conformations are often required for optimal interaction with biological targets.

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of chemical compounds are paramount. This guide provides a comprehensive comparison of mass spectrometry for the analysis of N-(3,4-Dimethylphenyl)acetamide, alongside alternative analytical techniques. Detailed experimental protocols and quantitative data are presented to support objective performance evaluation.

This compound, a substituted acetanilide, finds relevance in various chemical and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization. This guide delves into the electron ionization (EI) mass spectrometry fragmentation of this compound and compares it with other analytical methodologies, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Mass Spectrometry: Deciphering the Fragmentation Code

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When a molecule like this compound is introduced into a mass spectrometer and subjected to electron ionization, it forms a molecular ion which then undergoes fragmentation, producing a unique pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the identification of the compound.

Predicted Fragmentation Pathway of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that arise from specific bond cleavages. The molecular ion ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 163, corresponding to its molecular weight.

A key fragmentation step for N-aryl amides is the cleavage of the amide bond. This can occur in two principal ways:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom.

  • McLafferty-type rearrangement: This is less likely for this specific molecule due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain attached to the nitrogen.

The most prominent fragmentation pathway for this compound under electron ionization is predicted to involve the following steps:

  • Formation of the molecular ion: C₁₀H₁₃NO + e⁻ → [C₁₀H₁₃NO]⁺• + 2e⁻ (m/z = 163)

  • Loss of a ketene molecule (CH₂=C=O): This is a characteristic fragmentation for acetanilides, leading to the formation of the 3,4-dimethylaniline radical cation. [C₁₀H₁₃NO]⁺• → [C₈H₁₁N]⁺• + CH₂=C=O (m/z = 121)

  • Formation of the acylium ion: Cleavage of the N-C(O) bond can result in the formation of the acetyl cation. [C₁₀H₁₃NO]⁺• → [CH₃CO]⁺ + C₈H₁₀N• (m/z = 43)

  • Loss of a methyl radical: The molecular ion can lose a methyl group from one of the dimethylphenyl moieties. [C₁₀H₁₃NO]⁺• → [C₉H₁₀NO]⁺ + CH₃• (m/z = 148)

The following diagram illustrates the predicted primary fragmentation pathway:

fragmentation_pathway M This compound [C10H13NO]+• m/z = 163 F1 [C8H11N]+• m/z = 121 M->F1 - CH2CO F2 [CH3CO]+ m/z = 43 M->F2 - C8H10N• F3 [C9H10NO]+ m/z = 148 M->F3 - CH3•

Caption: Predicted fragmentation of this compound.

Comparison with an Isomer: N-(2,4-Dimethylphenyl)acetamide

The mass spectrum of the isomeric compound N-(2,4-Dimethylphenyl)acetamide shows a similar fragmentation pattern, with the molecular ion at m/z 163 and a base peak at m/z 121, corresponding to the loss of a ketene molecule. This highlights that while mass spectrometry is excellent for identifying the general structure, distinguishing between positional isomers based solely on electron ionization mass spectra can be challenging without high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) experiments.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a cornerstone for structural elucidation, other analytical techniques offer advantages in quantification and routine analysis. Here, we compare mass spectrometry with HPLC-UV and qNMR.

FeatureMass Spectrometry (GC-MS/LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation by chromatography, detection by mass-to-charge ratio of ions.Separation by differential partitioning between a mobile and stationary phase, detection by UV absorbance.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Structural information from fragmentation, molecular weight.Retention time for identification, quantitative information from UV absorbance.Detailed structural information, absolute quantification without a standard of the analyte.
Sensitivity Very high (pg to fg range).Moderate (ng to µg range).Lower (µg to mg range).
Selectivity Very high, especially with MS/MS.Moderate, can be affected by co-eluting compounds.Very high, based on unique nuclear environments.
Quantification Requires a standard curve with an internal or external standard.Requires a standard curve with an internal or external standard.Can be a primary ratio method, allowing for absolute quantification against a certified reference material.
Sample Throughput High, especially with modern autosamplers.High.Lower, due to longer acquisition times for high precision.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like methanol or acetone to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength around 245 nm is expected to be suitable.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ containing a certified internal standard of known concentration (e.g., maleic acid or dimethyl sulfone).

  • Experimental Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Quantification: The concentration of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and the known concentration of the internal standard.

Logical Workflow for Compound Analysis

The selection of an analytical technique depends on the specific research question. The following diagram illustrates a logical workflow for the analysis of a compound like this compound.

logical_workflow cluster_0 Initial Analysis cluster_1 Identification & Structure cluster_2 Quantification Unknown_Sample Unknown Sample MS Mass Spectrometry (GC-MS/LC-MS) Unknown_Sample->MS Structural Clues NMR NMR Spectroscopy Unknown_Sample->NMR Definitive Structure HPLC HPLC-UV MS->HPLC Method Development qNMR qNMR NMR->qNMR Absolute Quantification HPLC->qNMR Cross-validation

Caption: A logical workflow for compound analysis.

A Comparative Guide to the Acylation of Dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of three dimethylaniline isomers—2,6-dimethylaniline, 2,4-dimethylaniline, and N,N-dimethylaniline—in acylation reactions. Understanding the relative reactivity of these isomers is crucial for synthetic route design, optimization of reaction conditions, and predicting product outcomes in medicinal chemistry and materials science. This document outlines the key electronic and steric factors governing their reactivity, presents detailed experimental protocols for their acylation, and summarizes their comparative performance based on established chemical principles and available data.

Theoretical Framework: Electronic and Steric Effects in Acylation

The reactivity of dimethylaniline isomers in acylation is primarily dictated by a combination of electronic and steric effects.

  • Electronic Effects: The methyl groups on the aromatic ring are electron-donating groups (+I effect), which increase the electron density on the nitrogen atom of the amino group. This enhanced nucleophilicity generally leads to a faster rate of N-acylation. In the case of N,N-dimethylaniline, the dimethylamino group is a powerful activating group for electrophilic aromatic substitution due to its strong +M (mesomeric) effect, directing incoming electrophiles to the ortho and para positions.

  • Steric Hindrance: The presence of substituents in the ortho position to the amino group can physically obstruct the approach of the acylating agent. This steric hindrance can significantly decrease the rate of N-acylation. In 2,6-dimethylaniline, the two bulky methyl groups flanking the amino group create substantial steric hindrance, making it the least reactive of the primary amine isomers in N-acylation. The single ortho-methyl group in 2,4-dimethylaniline also presents some steric hindrance, but to a lesser extent. For N,N-dimethylaniline, the two methyl groups on the nitrogen can sterically hinder the lone pair's participation in resonance with the aromatic ring, which can, in turn, affect its reactivity in electrophilic aromatic substitution.[1]

Comparative Reactivity in Acylation

The type of acylation and the relative reactivity of the dimethylaniline isomers differ significantly based on their substitution patterns.

  • 2,6-Dimethylaniline undergoes N-acylation. However, due to severe steric hindrance from the two ortho-methyl groups, its reactivity is drastically reduced compared to aniline and other less hindered anilines.[2] Reactions often require more forcing conditions or specialized catalysts to achieve reasonable yields.[3]

  • 2,4-Dimethylaniline also undergoes N-acylation. The electron-donating methyl groups increase the nucleophilicity of the amino group, but the ortho-methyl group introduces a degree of steric hindrance. Its reactivity is generally expected to be lower than aniline but significantly higher than 2,6-dimethylaniline.

  • N,N-Dimethylaniline , as a tertiary amine, does not undergo N-acylation. Instead, it readily participates in electrophilic aromatic substitution on the electron-rich aromatic ring, a reaction known as Friedel-Crafts acylation, to yield C-acylated products. The strong activating effect of the dimethylamino group makes the ring highly reactive towards electrophiles.[4][5]

The following diagram illustrates the factors influencing the acylation reactivity of these isomers.

G Factors Influencing Acylation of Dimethylaniline Isomers cluster_isomers Dimethylaniline Isomers cluster_factors Governing Factors cluster_reactivity Acylation Reactivity 2,6-Dimethylaniline 2,6-Dimethylaniline Electronic Effects Electronic Effects 2,6-Dimethylaniline->Electronic Effects + Steric Hindrance Steric Hindrance 2,6-Dimethylaniline->Steric Hindrance + + 2,4-Dimethylaniline 2,4-Dimethylaniline 2,4-Dimethylaniline->Electronic Effects + + 2,4-Dimethylaniline->Steric Hindrance + N,N-Dimethylaniline N,N-Dimethylaniline N,N-Dimethylaniline->Electronic Effects + + + N-Acylation (Moderate) N-Acylation (Moderate) Electronic Effects->N-Acylation (Moderate) Influential C-Acylation (Fast) C-Acylation (Fast) Electronic Effects->C-Acylation (Fast) Dominant N-Acylation (Slow) N-Acylation (Slow) Steric Hindrance->N-Acylation (Slow) Dominant

Factors influencing dimethylaniline isomer acylation.

Data Presentation: Summary of Acylation Reactions

IsomerType of AcylationKey Influencing FactorsGeneral ReactivityTypical Product(s)
2,6-Dimethylaniline N-AcylationDominant: Steric Hindrance (+) Minor: Electronic (+I)SlowN-(2,6-dimethylphenyl)acetamide
2,4-Dimethylaniline N-AcylationInfluential: Electronic (+I) Minor: Steric Hindrance (+)ModerateN-(2,4-dimethylphenyl)acetamide
N,N-Dimethylaniline C-Acylation (Friedel-Crafts)Dominant: Electronic (+M)Fast4-acetyl-N,N-dimethylaniline

Experimental Protocols

The following are representative experimental protocols for the acylation of each dimethylaniline isomer.

Protocol 1: N-Acetylation of 2,6-Dimethylaniline

This procedure is adapted for the N-acetylation of a sterically hindered aniline.[6]

Materials:

  • 2,6-Dimethylaniline

  • Acetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 1.0 equivalent of 2,6-dimethylaniline in glacial acetic acid.

  • With stirring, add 1.1 equivalents of acetyl chloride dropwise to the solution.

  • Prepare a solution of 1.5 equivalents of sodium acetate in water.

  • Add the sodium acetate solution to the reaction mixture and stir at room temperature for 1 hour.

  • The product will precipitate from the solution. To maximize precipitation, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.

Protocol 2: N-Acetylation of 2,4-Dimethylaniline

This general procedure for the acetylation of anilines can be applied to 2,4-dimethylaniline.[7]

Materials:

  • 2,4-Dimethylaniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Water

  • Beakers, Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a suitable flask, dissolve 1.0 equivalent of 2,4-dimethylaniline in water.

  • Add a stoichiometric amount of concentrated hydrochloric acid to form the aniline hydrochloride salt.

  • Measure out 1.2 equivalents of acetic anhydride.

  • Prepare a solution of 1.5 equivalents of sodium acetate in water.

  • Add the acetic anhydride to the aniline hydrochloride solution with stirring.

  • Immediately add the sodium acetate solution. A precipitate of the acetanilide should form.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • The crude product can be recrystallized from a suitable solvent like ethanol/water.

Protocol 3: Friedel-Crafts Acylation of N,N-Dimethylaniline

This is a general procedure for the Friedel-Crafts acylation of an activated aromatic compound.[8][9]

Materials:

  • N,N-Dimethylaniline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon atmosphere

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add 1.1 equivalents of anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of 1.1 equivalents of acetyl chloride in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the aluminum chloride suspension with vigorous stirring.

  • After the addition is complete, prepare a solution of 1.0 equivalent of N,N-dimethylaniline in anhydrous dichloromethane in the addition funnel.

  • Add the N,N-dimethylaniline solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15-30 minutes.

  • Carefully quench the reaction by slowly pouring it into a beaker containing ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation or chromatography.

The following workflow diagram outlines the general steps for a typical acylation experiment followed by kinetic analysis.

G General Experimental Workflow for Acylation Kinetics Start Start Prepare Reactant Solutions Prepare Reactant Solutions Start->Prepare Reactant Solutions Initiate Reaction Initiate Reaction Prepare Reactant Solutions->Initiate Reaction Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction->Monitor Reaction Progress Quench Reaction Quench Reaction Monitor Reaction Progress->Quench Reaction Workup and Purification Workup and Purification Quench Reaction->Workup and Purification Characterize Product Characterize Product Workup and Purification->Characterize Product Analyze Kinetic Data Analyze Kinetic Data Characterize Product->Analyze Kinetic Data End End Analyze Kinetic Data->End

Workflow for acylation kinetics experiment.

References

Purity Validation of N-(3,4-Dimethylphenyl)acetamide: A Comparative Guide to DSC and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical aspect of chemical and pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and research compounds. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with the more traditional chromatographic methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of N-(3,4-Dimethylphenyl)acetamide.

Introduction to Purity Analysis Techniques

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, DSC relies on the van't Hoff principle, which states that impurities lower the melting point and broaden the melting range of a crystalline substance. This method provides a measure of the total mole fraction of soluble impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a stationary phase. When coupled with a suitable detector (e.g., UV-Vis), HPLC can identify and quantify individual impurities.

Gas Chromatography (GC): GC is another separation technique primarily used for volatile and thermally stable compounds. It employs a gaseous mobile phase to transport the sample through a stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis, providing a response proportional to the mass of carbon atoms.

Comparative Data on Purity Determination Methods

The following table summarizes the key performance characteristics of DSC, HPLC, and GC for the purity analysis of this compound. The data for HPLC is based on established methods for this compound, while the data for DSC and GC are representative of performance for similar aromatic amide compounds due to the absence of specific published validation data for this compound.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-FID)
Principle Melting point depressionDifferential partitioningVolatility and partitioning
Purity Range Best for high purity (>98.5 mol%)[1][2]Wide rangeWide range
Impurity Profile Total soluble impuritiesSeparation and quantification of individual impuritiesSeparation and quantification of volatile impurities
Sample Throughput ModerateHighHigh
Sample Requirement Small (1-5 mg)Small (microgram to milligram)Small (microliter injection of a solution)
Accuracy Typically ±0.1-0.5% for high purity samplesHigh (typically >99%)High (typically >99%)
Precision (RSD) <2%<1%<2%
LOD/LOQ Not typically used for trace analysisLow (ng/mL to µg/mL range)Low (pg to ng range)
Development Time ShortModerate to longModerate
Cost per Sample LowModerateLow to moderate

Experimental Protocols

Differential Scanning Calorimetry (DSC) Purity Determination

This protocol is a representative method for the purity analysis of a crystalline organic solid like this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Procedure:

  • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at a temperature well below the expected melting point (e.g., 50°C).

  • Heat the sample at a constant rate, typically 1-2°C/min, through its melting range to a final temperature above the completion of melting (e.g., 120°C). The melting point of this compound is approximately 96-98°C.

  • Record the heat flow as a function of temperature.

  • The purity is calculated from the shape of the melting peak using the van't Hoff equation, which is typically integrated into the instrument's software. The heat of fusion of the sample is determined from the total area of the melting endotherm.

High-Performance Liquid Chromatography (HPLC) Purity Determination

This protocol is based on a published method for the analysis of this compound.[3]

Instrumentation: An HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 245 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Sample Preparation: Accurately prepare a solution of the this compound sample to be tested in the same solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method). For higher accuracy, an external or internal standard method can be employed.

Gas Chromatography (GC-FID) Purity Determination

This is a general protocol for the purity analysis of a thermally stable aromatic amide using GC with Flame Ionization Detection.

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • Injection Mode: Split injection.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a volatile organic solvent (e.g., methanol or acetone) at a known concentration.

  • Sample Preparation: Prepare a solution of the this compound sample in the same solvent.

  • Inject the standard and sample solutions into the GC system.

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

DSC Purity Analysis Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load equilibrate Equilibrate at Start Temp load->equilibrate heat Heat at Constant Rate equilibrate->heat record Record Heat Flow heat->record integrate Integrate Melting Peak record->integrate calculate Calculate Purity (van't Hoff) integrate->calculate report Generate Report calculate->report

Caption: Workflow for DSC Purity Validation.

Logical Comparison of Methods

Method_Comparison cluster_dsc DSC cluster_chrom Chromatography dsc_node Differential Scanning Calorimetry (Total Soluble Impurities) dsc_adv Advantages: - Fast - Small sample size - No reference standard needed for impurities dsc_node->dsc_adv Suited for dsc_lim Limitations: - Purity >98.5% - Does not identify impurities - Not for thermally unstable compounds dsc_node->dsc_lim Limited by hplc_node HPLC (Broad Applicability) gc_node GC (Volatile Compounds) chrom_adv Advantages: - High resolution - Quantifies individual impurities - High sensitivity hplc_node->chrom_adv Offers chrom_lim Limitations: - Longer method development - Requires reference standards for identification - Higher cost per sample hplc_node->chrom_lim Faces gc_node->chrom_adv Offers gc_node->chrom_lim Faces

Caption: Logical Comparison of Purity Analysis Methods.

Conclusion

The choice of an analytical method for the purity validation of this compound depends on the specific requirements of the analysis.

  • DSC is a rapid and valuable tool for determining the total purity of highly pure, crystalline this compound, especially in later stages of development and for quality control of the final product. Its main advantages are speed, small sample size, and the ability to provide an absolute purity value without the need for impurity reference standards.

  • HPLC is the most versatile and widely used method for purity determination. It is capable of separating and quantifying a wide range of potential impurities, making it ideal for in-process control, stability studies, and comprehensive impurity profiling.

  • GC-FID is a suitable alternative for the analysis of volatile impurities that may be present from the synthesis of this compound.

For a comprehensive validation of the purity of this compound, a combination of these techniques is often recommended. DSC can provide a robust measure of the overall purity, while chromatographic methods like HPLC and GC can be used to identify and quantify specific impurities, providing a complete picture of the compound's purity profile.

References

A Comparative Analysis of N-(3,4-Dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, synthesis, and biological activities of two isomeric acetamides: N-(3,4-Dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)acetamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective data, experimental protocols, and structural comparisons.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-(2,6-dimethylphenyl)acetamide is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in various experimental and biological systems.

PropertyThis compoundN-(2,6-dimethylphenyl)acetamide
CAS Number 2198-54-1[1][2][3]2198-53-0
Molecular Formula C₁₀H₁₃NO[1]C₁₀H₁₃NO
Molecular Weight 163.22 g/mol [1]163.22 g/mol
Melting Point 96-98 °C[4]178-184 °C
Boiling Point Not availableNot available
Solubility Slightly soluble in chloroform and methanol[4]Generally less soluble in water and more soluble in organic solvents.
Appearance Crystals from aqueous ethanol[4]White to beige crystalline powder.

Structural Comparison

The chemical structures of this compound and N-(2,6-dimethylphenyl)acetamide are depicted below. The key difference lies in the substitution pattern of the methyl groups on the phenyl ring, which significantly influences their physicochemical and biological properties.

Figure 1: Chemical structures of the two isomeric acetamides.

Synthesis Protocols

The synthesis of both this compound and N-(2,6-dimethylphenyl)acetamide typically involves the acylation of the corresponding dimethylaniline with an acetylating agent.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3,4-dimethylaniline with acetic anhydride. While a detailed experimental protocol was not found in the immediate search results, a general procedure based on similar reactions is outlined below.

Experimental Workflow:

Synthesis Workflow start Start dissolve Dissolve 3,4-dimethylaniline in a suitable solvent start->dissolve add Add acetic anhydride dropwise dissolve->add react Stir at room temperature add->react precipitate Pour into ice water to precipitate the product react->precipitate filter Filter and wash the solid precipitate->filter dry Dry the product filter->dry end End dry->end

Figure 2: General synthesis workflow for this compound.
Synthesis of N-(2,6-Dimethylphenyl)acetamide

The synthesis of N-(2,6-dimethylphenyl)acetamide is well-documented and is a key step in the industrial production of the local anesthetic, lidocaine. The most common method is the acylation of 2,6-dimethylaniline with acetyl chloride or acetic anhydride.

Experimental Protocol:

  • Dissolution: Dissolve 2,6-dimethylaniline in a suitable solvent, such as glacial acetic acid or an inert organic solvent like dichloromethane.

  • Acylation: Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for a period of 30 minutes to a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove unreacted starting materials and acid byproducts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water, to yield white to beige crystals.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized compounds.

This compound

Infrared and Nuclear Magnetic Resonance (NMR) spectra have been recorded for this compound[5]. Key expected signals would include N-H and C=O stretching vibrations in the IR spectrum, and distinct aromatic and methyl proton signals in the ¹H NMR spectrum.

N-(2,6-dimethylphenyl)acetamide

The electron ionization mass spectrum of N-(2,6-dimethylphenyl)acetamide has been reported[6]. The NIST WebBook also provides its gas-phase IR spectrum[7]. The presence of two methyl groups ortho to the acetamido group results in a characteristic steric hindrance that can be observed in its spectroscopic and crystallographic data.

Biological Activities

This compound

There is limited information available on the specific biological activities of this compound itself. Studies on acetamide derivatives, in general, suggest potential for a range of biological effects, including antioxidant and anti-inflammatory activities, but specific data for this isomer is lacking.

N-(2,6-dimethylphenyl)acetamide

N-(2,6-dimethylphenyl)acetamide is primarily known as a key intermediate and a known impurity in the synthesis of Lidocaine , a widely used local anesthetic and antiarrhythmic drug. This relationship is a critical aspect of its biological relevance.

Signaling Pathway Implication (Lidocaine Action):

Lidocaine, derived from N-(2,6-dimethylphenyl)acetamide, functions by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the propagation of action potentials, leading to a loss of sensation.

Lidocaine Mechanism of Action Lidocaine Lidocaine Block Blocks Lidocaine->Block NaChannel Voltage-gated Sodium Channel Nerve Nerve Impulse Conduction NaChannel->Nerve Allows Block->NaChannel NoAP Inhibition of Action Potential Block->NoAP Leads to NoAP->Nerve Prevents

References

Structure-Activity Relationship of N-(Substituted Phenyl)acetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(substituted phenyl)acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The versatility of this scaffold lies in the profound influence that substituents on the phenyl ring exert on the molecule's pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(substituted phenyl)acetamides across different biological activities, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity

N-(substituted phenyl)acetamides have demonstrated significant potential as antimicrobial agents. The nature and position of substituents on the phenyl ring play a crucial role in determining their efficacy against various bacterial and fungal strains.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of a series of N-(substituted phenyl)-2-chloroacetamides against common pathogens.

CompoundSubstituent (Position)E. coli (MIC in µg/mL)S. aureus (MIC in µg/mL)MRSA (MIC in µg/mL)C. albicans (MIC in µg/mL)Reference
1 H>400050010002000[1]
2 4-CH₃>40002505001000[1]
3 4-OCH₃>400050010002000[1]
4 4-Cl2000125250500[1]
5 4-Br1000125250500[1]
6 4-F2000125250500[1]
7 4-I10002505001000[1]
8 3-Br100062.5125250[1]

Key Findings:

  • Halogenation: The presence of a halogen substituent on the phenyl ring generally enhances antimicrobial activity. Compounds with chloro, bromo, and fluoro groups at the para-position (compounds 4 , 5 , and 6 ) and a bromo group at the meta-position (compound 8 ) showed significantly lower MIC values compared to the unsubstituted analog (compound 1 ).[1]

  • Lipophilicity: The increased activity of halogenated compounds is attributed to their higher lipophilicity, which facilitates their passage through the microbial cell membrane.[1]

  • Gram-Positive vs. Gram-Negative Bacteria: The tested chloroacetamides were generally more effective against Gram-positive bacteria (S. aureus and MRSA) than the Gram-negative bacterium (E. coli).[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

  • Microbial Strains and Growth Conditions: The bacterial strains (Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, methicillin-resistant S. aureus ATCC 33591) are cultured in Luria Bertani (LB) medium. The yeast (Candida albicans ATCC 10231) is cultured in tryptic soy broth (TSB). All strains are incubated overnight at 37°C. Suspensions are adjusted to the 0.5 McFarland standard turbidity, which corresponds to approximately 10⁸ CFU/mL.[1]

  • Preparation of Test Compounds: The N-(substituted phenyl)-2-chloroacetamides are dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 4000 µg/mL.

  • Broth Microdilution Assay: Twofold serial dilutions of the test compounds are made in 96-well microtiter plates with either LB or TSB to achieve a concentration range from 32 to 4000 µg/mL. The final DMSO concentration is kept at 5%.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain Microbial Strains (E. coli, S. aureus, C. albicans) culture Overnight Culture (37°C) strain->culture adjust Adjust to 0.5 McFarland (10^8 CFU/mL) culture->adjust inoculation Inoculate with Microbial Suspension adjust->inoculation compound Dissolve Compounds in DMSO dilution Serial Dilutions in 96-well Plates compound->dilution dilution->inoculation incubation Incubate (37°C, 24h) inoculation->incubation read Read Plates for Visible Growth incubation->read mic Determine MIC read->mic

Antimicrobial Susceptibility Testing Workflow.

Analgesic Activity

Several N-(substituted phenyl)acetamide derivatives have been investigated for their analgesic properties. The substitution pattern on the phenyl ring significantly influences their potency.

Quantitative Comparison of Analgesic Activity

The following table presents the analgesic activity of a series of N-phenyl-acetamide sulfonamide derivatives, with paracetamol as a reference. The activity is expressed as the median inhibitory dose (ID50) in the acetic acid-induced writhing test.

CompoundR⁴ID₅₀ (µmol/kg)Reference
Paracetamol HOHHH24.3[2]
5a HOCH₃HSO₂NH₂12.87[2]
5b HOCH₂CH₃HSO₂NH₂10.35[2]
5c HOCH(CH₃)₂HSO₂NH₂9.76[2]
5d HO(CH₂)₃CH₃HSO₂NH₂7.91[2]
5e HO-cyclohexylHSO₂NH₂5.81[2]
5f HOCH₂PhHSO₂NH₂9.98[2]
5g HOPhHSO₂NH₂10.21[2]

Key Findings:

  • Sulfonamide Group: The introduction of a sulfonamide group at the para-position of the N-phenyl ring generally leads to increased analgesic activity compared to paracetamol.[2]

  • Alkoxy Substituents: Increasing the size and lipophilicity of the alkoxy substituent at the para-position of the acetamide's phenyl ring (compounds 5a-5e ) tends to improve analgesic potency, with the cyclohexyl ether derivative (5e ) being the most active.[2]

Experimental Protocol: Eddy's Hot Plate Method

This method is used to evaluate the central analgesic activity of a compound.[3][4]

  • Apparatus: An Eddy's hot plate apparatus is used, with the plate temperature maintained at 55 ± 0.5°C.[3]

  • Animals: Mice are used for this assay.

  • Procedure:

    • Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking or jumping) is recorded.[4]

    • A cut-off time (usually 15-30 seconds) is set to prevent tissue damage.[3]

    • The test compounds are administered to the animals (e.g., intraperitoneally).

    • The latency to the nociceptive response is measured again at different time points after drug administration (e.g., 15, 30, 60, and 120 minutes).[3]

  • Data Analysis: An increase in the reaction time compared to the baseline is considered an analgesic effect.

Anticonvulsant Activity

N-(substituted phenyl)acetamides have also been explored as potential anticonvulsant agents. The substituents on the phenyl ring are critical for their activity in preclinical models of epilepsy.

Quantitative Comparison of Anticonvulsant Activity

The following table shows the anticonvulsant activity of a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides in the maximal electroshock (MES) seizure test in mice.

CompoundSubstituentED₅₀ (mg/kg, i.p.)Reference
13 4-Cl-phenylpiperazine75.3[5]
14 4-F-phenylpiperazine49.6[5]
15 4-CF₃-phenylpiperazine>100[5]
17 3-Cl-phenylpiperazine73.2[5]
(C1-R)-31 4-F-phenylpiperazine (R-isomer)55.1[5]
(C1-R)-32 4-Cl-phenylpiperazine (R-isomer)69.8[5]

Key Findings:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like fluorine and chlorine on the phenylpiperazine moiety appears to be favorable for anticonvulsant activity in the MES test. Compound 14 , with a 4-fluorophenylpiperazine group, exhibited the most potent activity.[5]

  • Trifluoromethyl Group: The trifluoromethyl group at the para-position (15 ) resulted in a loss of activity.[5]

  • Stereochemistry: The stereochemistry of the molecule can influence its anticonvulsant potency.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This test is a preclinical model for generalized tonic-clonic seizures.[6][7]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes is used.

  • Animals: Mice are typically used for this assay.

  • Procedure:

    • A drop of a topical anesthetic is applied to the animal's eyes before placing the corneal electrodes.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.[8]

    • The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[8]

    • Test compounds are administered at various doses to different groups of animals.

  • Data Analysis: The dose required to protect 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Signaling Pathways and Mechanisms of Action

GPR88 Signaling Pathway

GPR88 is an orphan G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the striatum.[9] It is implicated in various neurological and psychiatric disorders. N-(substituted phenyl)acetamides have been identified as agonists for GPR88. The activation of GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[10]

GPR88_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR88 GPR88 G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Agonist N-(substituted phenyl)acetamide (Agonist) Agonist->GPR88 Binds AChE_inhibition cluster_synapse Synaptic Cleft AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Binds Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binds & Activates Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor N-(substituted phenyl)acetamide (Inhibitor) Inhibitor->AChE Inhibits

References

A Spectroscopic Showdown: Unmasking the Influence of Substituents on Acetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of acetanilide and its para-substituted derivatives—4-bromoacetanilide, 4-methylacetanilide, and 4-nitroacetanilide—reveals the distinct electronic effects of substituents on the core molecular structure. This guide provides a detailed analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for researchers in drug development and the chemical sciences.

This comparative analysis delves into the characteristic spectral signatures of four key acetanilide derivatives, offering valuable insights into how different functional groups alter their spectroscopic properties. By examining the vibrational frequencies, chemical shifts, and fragmentation patterns, we can directly observe the electron-donating and electron-withdrawing effects of bromo, methyl, and nitro groups compared to the unsubstituted acetanilide.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the IR, ¹H NMR, ¹³C NMR, and Mass Spectra of acetanilide and its para-substituted derivatives.

Table 1: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchC-N StretchAromatic C-H Stretch
Acetanilide~3294~1660~1325~3100-3000
4-Bromoacetanilide~3290~1665~1318~3100-3000
4-Methylacetanilide~3296~1665~1315~3100-3000
4-Nitroacetanilide~3300~1680~1340~3100-3000

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound-CH₃Aromatic H (ortho to -NHCOCH₃)Aromatic H (ortho to substituent)-NH
Acetanilide~2.04~7.51 (d)~7.28 (t), ~7.03 (t)~9.95 (s)
4-Bromoacetanilide~2.06~7.57 (d)~7.49 (d)~10.15 (s)
4-Methylacetanilide~2.03~7.40 (d)~7.08 (d)~9.83 (s)
4-Nitroacetanilide~2.12~7.78 (d)~8.20 (d)~10.65 (s)

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound-CH₃C=OAromatic C (ipso to -NHCOCH₃)Aromatic C (ortho to -NHCOCH₃)Aromatic C (ortho to substituent)Aromatic C (ipso to substituent)
Acetanilide~24.0~168.5~139.6~119.1~128.7~123.1
4-Bromoacetanilide~24.1~168.6~138.8~120.9~131.5~115.0
4-Methylacetanilide~20.5, ~24.0~168.3~137.0~119.1~129.1~132.5
4-Nitroacetanilide~24.5~169.6~145.1~119.1~125.0~142.5

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Acetanilide13593, 66, 43
4-Bromoacetanilide213, 215 (M⁺, M⁺+2)171, 173, 92, 65, 43
4-Methylacetanilide149107, 77, 43
4-Nitroacetanilide180138, 108, 92, 65, 43

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups.

Methodology:

  • Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle.

  • Pellet Formation: The resulting mixture was transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. Key parameters included a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum was acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Impact (EI) ionization was used. In this method, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: The abundance of each ion was measured by an electron multiplier, and the data was presented as a mass spectrum.

Experimental Workflow

The general workflow for the spectroscopic analysis of acetanilide derivatives is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Acetanilide Derivative IR_Prep Grind with KBr & Press into Pellet Sample->IR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Introduce into Spectrometer Sample->MS_Prep FTIR FTIR Spectrometer IR_Prep->FTIR NMR NMR Spectrometer NMR_Prep->NMR MS Mass Spectrometer MS_Prep->MS IR_Data IR Spectrum (Vibrational Frequencies) FTIR->IR_Data NMR_Data NMR Spectra (Chemical Shifts) NMR->NMR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data Comparison Comparative Analysis IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic analysis of acetanilide derivatives.

Comparative Guide to N-(3,4-Dimethylphenyl)acetamide Reference Standards for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(3,4-Dimethylphenyl)acetamide reference standards, offering insights into their analytical performance and utility in research and quality control environments. As a key analytical standard, the purity and characterization of this compound are paramount for accurate quantification and method validation.

Comparison of Commercially Available this compound Reference Standards

The selection of a suitable reference standard is critical for achieving reliable and reproducible analytical results. While a variety of suppliers offer this compound, the level of certification and documentation can vary. Below is a comparison of typical specifications for commercially available reference standards. It is important to note that for critical applications, a Certified Reference Material (CRM) with a comprehensive Certificate of Analysis is recommended.

FeatureSupplier A (Typical)Supplier B (Typical)Certified Reference Material (CRM)
Product Name This compound3',4'-DimethylacetanilideThis compound
CAS Number 2198-54-12198-54-12198-54-1
Purity (by HPLC/GC) >97%[1]≥98%[2]≥99.5% (with uncertainty statement)
Identity Confirmation NMR, MSNMR, MSNMR, MS, IR
Certificate of Analysis Basic CofA with purityCofA with purity and identityISO 17034 compliant CofA with certified value, uncertainty, and traceability
Traceability Not specifiedNot specifiedTraceable to NIST or other primary standards
Impurity Profile Not detailedNot detailedDetailed impurity profile with identified and unidentified impurities
Stability Data Not providedNot providedLong-term and accelerated stability data

Analytical Performance and Alternatives

The primary use of an this compound reference standard is for the accurate quantification of the analyte in a sample. The performance of the standard is directly linked to its purity and the absence of interfering impurities.

Isomeric Compounds as Alternatives for Method Validation:

While not direct replacements for quantitative analysis, isomeric forms of this compound, such as N-(2,4-Dimethylphenyl)acetamide, N-(2,6-Dimethylphenyl)acetamide, and N-(3,5-Dimethylphenyl)acetamide, are invaluable for the validation of analytical methods.[3] These isomers can be used to demonstrate the specificity of a chromatographic method, ensuring that the analytical signal is solely from the target analyte and not from closely related structures that may be present as impurities or in the sample matrix.

Experimental Protocols

A robust analytical method is essential for the accurate analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol describes a general method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid[4]

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[4] The exact ratio may be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 240-250 nm).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • The purity of the sample is calculated by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Visualizing Analytical Workflows

Logical Relationship of Analytical Components

cluster_sample Sample Analysis cluster_method Analytical Method cluster_reference Reference Standard Sample Sample Analyte This compound Sample->Analyte Impurity Isomeric Impurity (e.g., N-(2,4-DMA)) Sample->Impurity Matrix Sample Matrix Sample->Matrix HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Detector->Data Chromatogram RefStd This compound Reference Standard RefStd->HPLC IsoStd Isomeric Standard (for specificity) IsoStd->HPLC

Caption: Interplay of sample, method, and reference standards in HPLC analysis.

Experimental Workflow for HPLC Purity Analysis

Start Start PrepMobilePhase Prepare Mobile Phase Start->PrepMobilePhase PrepStandard Prepare Standard Solution PrepMobilePhase->PrepStandard PrepSample Prepare Sample Solution PrepMobilePhase->PrepSample Equilibrate Equilibrate HPLC System PrepStandard->Equilibrate PrepSample->Equilibrate InjectStandard Inject Standard Equilibrate->InjectStandard InjectSample Inject Sample InjectStandard->InjectSample AnalyzeData Analyze Chromatograms (Purity Calculation) InjectSample->AnalyzeData End End AnalyzeData->End

References

Safety Operating Guide

Navigating the Safe Disposal of N-(3,4-Dimethylphenyl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed operational plan for the proper disposal of N-(3,4-Dimethylphenyl)acetamide.

Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data sheets of structurally similar compounds, including 2-chloro-N-(3,4-dimethylphenyl)acetamide and N,N-Dimethylacetamide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.[1]

Hazard Profile and Safety Considerations

Based on analogous compounds, this compound should be handled as a hazardous substance.[2][3][4] Key precautionary measures include the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard ClassificationDescriptionSource Analogues
Skin IrritationMay cause skin irritation upon contact.2-Chloro-N-(2,6-dimethylphenyl)acetamide[2][3][4]
Eye IrritationMay cause serious eye irritation.2-Chloro-N-(2,6-dimethylphenyl)acetamide[2][3][4]
Respiratory IrritationMay cause respiratory irritation if inhaled.2-Chloro-N-(2,6-dimethylphenyl)acetamide[2][4]
Harmful if SwallowedMay be harmful if ingested.N,N-Dimethylacetamide

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[1] Improper disposal, such as discarding it down the sink or in regular trash, can lead to environmental contamination and legal repercussions.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.[1]

  • Segregate waste into solid and liquid forms.[1][6]

    • Solid Waste: Includes contaminated items such as gloves, weighing paper, and disposable labware.[6]

    • Liquid Waste: Includes unused solutions and solvent rinses.[6]

2. Waste Collection and Containment:

  • Use designated, leak-proof, and chemically compatible containers for each waste stream.[1][6]

  • Ensure containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[1][6]

  • Keep waste containers securely sealed when not in use.[1]

3. Storage and Pickup:

  • Store waste containers in a designated and secure satellite accumulation area.

  • Contact your institution's EHS department to schedule a waste pickup.[1]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

cluster_prep Waste Generation & Segregation cluster_containment Containment cluster_storage Storage & Disposal cluster_final Final Disposition gen Generate Waste (Solid or Liquid) segregate Segregate Waste - Solid - Liquid gen->segregate solid_container Collect Solid Waste in Labeled Container segregate->solid_container liquid_container Collect Liquid Waste in Labeled Container segregate->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Request Waste Pickup from EHS storage->pickup disposal Approved Hazardous Waste Disposal pickup->disposal

Procedural workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling N-(3,4-Dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-(3,4-Dimethylphenyl)acetamide was not publicly available at the time of this writing. The following recommendations are based on safety data for structurally similar compounds, including other acetamides and aromatic amines. This information should be used as a preliminary guide and is not a substitute for a substance-specific SDS. It is imperative to obtain and review the official SDS from the manufacturer before handling this chemical.

Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. Based on data from similar chemical structures, this compound may present hazards such as skin and eye irritation, potential for sensitization, and possible toxicity upon ingestion or inhalation.[1] A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be utilized when there is a significant risk of splashes.[1][3]
Skin Chemical-Resistant GlovesNitrile rubber gloves are often a suitable choice for handling various chemicals.[1] Always inspect gloves for integrity before use and dispose of them properly after handling.[1][4]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[5] This may include lab coats, aprons, or coveralls depending on the scale of work.[6]
Respiratory Government-Approved RespiratorTo be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[2][5] The type of respirator must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3][5]

Experimental Workflow for PPE Selection

The selection of appropriate PPE is a critical step in laboratory safety. The following diagram outlines a logical workflow for this process.

PPE_Selection_Workflow cluster_0 A Start: Plan to Handle This compound B Obtain and Review Substance-Specific SDS A->B C SDS Available? B->C D Follow PPE Recommendations in SDS C->D Yes E Consult SDS of Structurally Similar Compounds C->E No H End: Proceed with Handling D->H F Conduct Risk Assessment E->F G Select PPE Based on Risk Assessment and Analogs F->G G->H

Caption: Workflow for Selecting Personal Protective Equipment.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Use appropriate tools, such as spatulas or weighing paper, to handle the solid material and avoid direct contact.[1]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

  • Ensure all containers are properly labeled with the chemical name, concentration, and associated hazards.[1]

  • After handling, thoroughly decontaminate the work area.

  • Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

  • Keep the substance away from incompatible materials such as strong oxidizing agents.[8]

Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[5]

  • Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal:

  • All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Liquid waste, such as unused solutions and solvent rinses, should be collected in a separate, labeled hazardous waste container.[1]

  • Do not mix with incompatible waste streams.[1]

  • Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[8] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.